Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Description
Properties
IUPAC Name |
methyl 5-bromo-2-propan-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-10-5-4-8(12)6-9(10)11(13)14-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHTPYDOILDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860695-50-7 | |
| Record name | methyl 5-bromo-2-(propan-2-yloxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Strategic Intermediate Profile: Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Topic: Chemical Properties of Methyl 5-bromo-2-(propan-2-yloxy)benzoate Content Type: Technical Guide / Whitepaper Audience: Drug Development Professionals, Organic Chemists, and Process Scientists.
Executive Summary: The Trifunctional Scaffold
In the landscape of medicinal chemistry, Methyl 5-bromo-2-(propan-2-yloxy)benzoate (CAS: 860695-50-7) represents a high-value "trifunctional" scaffold. It is not merely a building block but a divergence point for structure-activity relationship (SAR) exploration. Its utility stems from three distinct reactive sites that can be modulated orthogonally:
-
The Aryl Bromide (C-5): A prime candidate for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or lithium-halogen exchange.
-
The Methyl Ester (C-1): An electrophilic handle susceptible to hydrolysis, reduction, or amidation.
-
The Isopropoxy Ether (C-2): A robust, electron-donating group (EDG) that provides lipophilicity and steric bulk, often mimicking the pharmacophore found in SGLT2 inhibitors (e.g., Remogliflozin congeners) and PPAR agonists.
This guide provides a rigorous technical analysis of its synthesis, physicochemical properties, and reactivity profile, designed to support reproducible laboratory workflows.
Physicochemical Characterization
Data synthesized from computational models and catalog specifications for the specific isomer.
| Property | Value / Description | Note |
| IUPAC Name | Methyl 5-bromo-2-(propan-2-yloxy)benzoate | Also: Methyl 5-bromo-2-isopropoxybenzoate |
| CAS Number | 860695-50-7 | Key registry for the isopropoxy ester |
| Molecular Formula | C₁₁H₁₃BrO₃ | |
| Molecular Weight | 273.12 g/mol | |
| Physical State | Solid (Low Melting) or Viscous Oil | Dependent on purity/crystallinity; often solidifies upon high-vac drying. |
| Solubility | Soluble in DCM, EtOAc, THF, DMF | Insoluble in water. |
| LogP (Predicted) | ~3.4 - 3.8 | Lipophilic due to the isopropyl/bromo combination. |
| H-Bond Donors/Acceptors | 0 / 3 | |
| Electronic Character | Deactivated (Inductive -Br) / Activated (Resonance -OR) | The -OiPr group activates the ortho and para positions, but -Br deactivates. |
Core Synthesis Protocol: Williamson Etherification
The most robust route to this scaffold is the alkylation of methyl 5-bromosalicylate. This approach avoids the harsh conditions of esterification on a pre-brominated isopropoxy acid.
Retrosynthetic Logic
-
Precursor: Methyl 5-bromosalicylate (CAS: 4068-76-2).[1]
-
Reagent: 2-Bromopropane (or 2-Iodopropane for faster kinetics).
-
Mechanism: S_N2 Nucleophilic Substitution.
-
Challenge: Elimination of the secondary halide (E2 pathway) to form propene is a competing side reaction.
Optimized Experimental Workflow
Objective: Synthesis of 10.0 g of Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Reagents:
-
Methyl 5-bromosalicylate (1.0 equiv)
-
2-Bromopropane (1.5 equiv)
-
Potassium Carbonate (
), anhydrous (2.0 equiv) -
Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux). Note: DMF is preferred for rate, Acetone for ease of workup.
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Solvation: Dissolve Methyl 5-bromosalicylate (10.0 g, 43.3 mmol) in dry DMF (100 mL).
-
Deprotonation: Add anhydrous
(12.0 g, 86.6 mmol) in one portion. The suspension may turn yellow (phenoxide formation). Stir at RT for 15 min. -
Alkylation: Add 2-Bromopropane (6.1 mL, 65.0 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 60°C . Critical: Do not exceed 80°C to minimize E2 elimination of the isopropyl bromide.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting phenol (lower R_f) should disappear, replaced by the less polar ether (higher R_f). Expected time: 4–6 hours.
-
Workup:
-
Cool to room temperature.
-
Pour into ice-cold water (500 mL) to precipitate the inorganic salts and product (if solid).
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Dry over
, filter, and concentrate. If oil persists, purify via flash column chromatography ( , 0-10% EtOAc in Hexanes).
Synthesis Pathway Diagram
Figure 1: Williamson Ether Synthesis workflow minimizing E2 elimination side-products.
Reactivity & Functionalization
The value of this molecule lies in its ability to undergo divergent transformations.
The "Hub" Concept: Orthogonal Reactivity
The molecule possesses two chemically distinct "handles" that allow for sequential functionalization without protecting group manipulation.
-
Path A: Suzuki-Miyaura Coupling (C-5)
-
The aryl bromide is highly activated for oxidative addition by Pd(0) due to the electron-withdrawing nature of the ester (meta) and the inductive effect of the halogen, despite the donating ether.
-
Standard Conditions:
, , , Dioxane/Water. -
Application: Extension of the carbon skeleton to create biaryl motifs common in SGLT2 inhibitors.
-
-
Path B: Ester Manipulation (C-1)
-
Hydrolysis: LiOH/THF/H2O yields the benzoic acid (Precursor for amide coupling).
-
Reduction:
or DIBAL-H yields the Benzyl Alcohol . This is a critical transformation, as the benzyl alcohol is often converted to a benzyl halide for coupling to sugar moieties (glucosides).
-
Divergent Reactivity Diagram
Figure 2: Divergent synthetic pathways. The reduction to Benzyl Alcohol is a key step for generating SGLT2 inhibitor linkers.
Safety & Handling (E-E-A-T)
While specific toxicological data for this exact ester is limited, it should be handled with the protocols standard for alkyl-aryl ethers and aryl halides .
-
Hazard Identification:
-
Skin/Eye Irritant: Likely causes skin irritation (H315) and serious eye irritation (H319).[2]
-
Sensitization: Aryl bromides can be sensitizers.
-
-
Storage: Store in a cool, dry place under inert atmosphere (Argon). The ester linkage is stable, but moisture can cause slow hydrolysis over months.
-
Disposal: Halogenated organic waste streams. Do not mix with acid waste streams to avoid potential hydrolysis or transesterification.
References
- Astellas Pharma Inc. (2004). C-Aryl Glucoside Derivatives and Salts Thereof. WO Patent 2004080990. (Describes the use of 5-bromo-2-alkoxybenzoate scaffolds in SGLT2 inhibitor synthesis).
-
Sigma-Aldrich. (n.d.).[3] Methyl 5-bromosalicylate Product Specification. (Precursor physical data used for property estimation).[4]
-
PubChem. (2024).[5] Compound Summary: Methyl 5-bromo-2-isopropoxybenzoate. National Library of Medicine. Retrieved from [Link].
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- 1. METHYL 5-BROMO-2-HYDROXYBENZOATE | CAS 4068-76-2 [matrix-fine-chemicals.com]
- 2. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-溴-2-碘苯甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate | C11H11BrO4 | CID 13478524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 5-bromo-2-(propan-2-yloxy)benzoate CAS number and identifiers
An In-depth Technical Guide to Methyl 5-bromo-2-(propan-2-yloxy)benzoate
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, a specialized chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document details the compound's identifiers, a robust synthesis protocol with mechanistic insights, its predicted physicochemical and spectroscopic profile, potential applications, and essential safety protocols. While a dedicated CAS number for this specific molecule is not widely cataloged, this guide constructs a complete profile by leveraging data from its key precursors and structurally analogous compounds.
Chemical Identity and Core Identifiers
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a disubstituted benzoic acid derivative. Its structure incorporates a methyl ester, a bromine atom at the 5-position, and an isopropoxy group at the 2-position of the benzene ring. This combination of functional groups makes it a versatile building block for organic synthesis, particularly in the development of complex molecular scaffolds.
The primary precursor for its synthesis is Methyl 5-bromo-2-hydroxybenzoate, which is readily available.
| Identifier | Value | Source |
| IUPAC Name | Methyl 5-bromo-2-(propan-2-yloxy)benzoate | - |
| Molecular Formula | C₁₁H₁₃BrO₃ | - |
| Molecular Weight | 273.12 g/mol | - |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)Br)C(=O)OC | - |
| InChI Key | (Predicted) | - |
| CAS Number | Not available | - |
| Key Precursor | Methyl 5-bromo-2-hydroxybenzoate | [1] |
| Precursor CAS No. | 4068-76-2 | [1] |
Synthesis Protocol and Mechanistic Rationale
The most efficient and reliable method for preparing Methyl 5-bromo-2-(propan-2-yloxy)benzoate is via the Williamson ether synthesis.[2][3] This classical Sₙ2 reaction involves the nucleophilic attack of an alkoxide on an alkyl halide or sulfonate, and it remains one of the most robust methods for ether formation in both laboratory and industrial settings.[3][4]
The chosen protocol starts with the commercially available Methyl 5-bromo-2-hydroxybenzoate. The phenolic hydroxyl group is first deprotonated with a suitable base to form a more nucleophilic phenoxide. This intermediate then reacts with an isopropylating agent to yield the target ether.
Experimental Workflow Diagram
Caption: Proposed synthesis workflow for Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Detailed Step-by-Step Methodology
Materials:
-
Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-Bromopropane (1.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq). Dissolve it in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group to form the sodium phenoxide. This significantly increases the nucleophilicity of the oxygen atom, which is essential for the subsequent Sₙ2 reaction.[5] Performing this step at 0°C controls the exothermic reaction and the evolution of hydrogen gas.
-
Intermediate Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes. The evolution of hydrogen gas should cease, indicating the complete formation of the phenoxide.
-
Alkylation: Cool the reaction mixture back to 0°C and add 2-bromopropane (1.5 eq) dropwise via a syringe.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. Causality: The Williamson ether synthesis is an Sₙ2 reaction.[6] Using a secondary alkyl halide like 2-bromopropane is feasible, although primary alkyl halides react faster.[2] The reaction is slower than with a primary halide due to increased steric hindrance, hence the need for extended reaction time.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the reaction by the slow addition of water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Physicochemical and Spectroscopic Profile
The following properties are predicted based on the compound's structure and data from analogous molecules like 1-bromo-3-isopropoxybenzene and methyl 5-bromo-2-methylbenzoate.[7][8]
| Property | Predicted Value / Description | Rationale |
| Physical State | Colorless oil or low-melting solid | Similar substituted benzoates are often oils or solids. |
| Boiling Point | > 250 °C | The presence of the bromo- and ester groups increases the boiling point relative to simpler ethers. |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., DCM, EtOAc, acetone). | The molecule is largely nonpolar due to the benzene ring and alkyl groups. |
| XLogP3 | ~3.5 - 4.0 | Estimated based on the lipophilicity of the bromo- and isopropoxy- substituents. |
Predicted Spectroscopic Data
¹H NMR (400 MHz, CDCl₃):
-
δ ~7.8-7.9 ppm (d, 1H): Aromatic proton ortho to the bromine and meta to the ester.
-
δ ~7.4-7.5 ppm (dd, 1H): Aromatic proton meta to both the bromine and ester.
-
δ ~6.8-6.9 ppm (d, 1H): Aromatic proton ortho to the ester and meta to the bromine.
-
δ ~4.5-4.7 ppm (sept, 1H): Methine proton (-CH-) of the isopropoxy group.
-
δ ~3.9 ppm (s, 3H): Methyl protons (-OCH₃) of the ester group.
-
δ ~1.3-1.4 ppm (d, 6H): Methyl protons (-CH(CH₃)₂) of the isopropoxy group.
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-167 ppm: Carbonyl carbon (C=O) of the ester.
-
δ ~155-157 ppm: Aromatic carbon attached to the isopropoxy group.
-
δ ~135-137 ppm: Aromatic carbon para to the isopropoxy group.
-
δ ~125-127 ppm: Aromatic carbon ortho to the bromo group.
-
δ ~115-120 ppm: Aromatic carbons (quaternary C-Br and C-CO₂Me).
-
δ ~71-73 ppm: Methine carbon (-CH-) of the isopropoxy group.
-
δ ~52-53 ppm: Methyl carbon (-OCH₃) of the ester.
-
δ ~21-22 ppm: Methyl carbons (-CH(CH₃)₂) of the isopropoxy group.
Infrared (IR) Spectroscopy:
-
~2980-2930 cm⁻¹: C-H stretching from the isopropoxy and methyl groups.
-
~1730-1715 cm⁻¹: Strong C=O stretching from the ester carbonyl, conjugated to the aromatic ring.[9][10]
-
~1600, 1480 cm⁻¹: C=C stretching from the aromatic ring.
-
~1250-1200 cm⁻¹: C-O stretching (asymmetric) from the ester and ether linkages.
-
~1100-1050 cm⁻¹: C-O stretching (symmetric).
Applications in Research and Drug Development
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a valuable intermediate for constructing more complex molecules. The strategic placement of its functional groups allows for sequential, regioselective modifications.
-
Cross-Coupling Reactions: The aryl bromide functionality is a prime handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, alkyl, vinyl, or amine groups at the 5-position, enabling the synthesis of diverse compound libraries.[11]
-
Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or reduced to an alcohol. This provides a route to a wide range of derivatives.
-
Bioisosteric Replacement: The benzene ring scaffold is a common motif in drug molecules. Derivatives of this compound can be used to explore structure-activity relationships (SAR) where the isopropoxy group modulates lipophilicity and metabolic stability, and the bromo-position serves as an attachment point for pharmacophoric extensions. Bromo-substituted benzofuran and benzoic acid derivatives have shown potential in the development of novel therapeutic agents.[12]
Safety, Handling, and Storage
As with all laboratory chemicals, Methyl 5-bromo-2-(propan-2-yloxy)benzoate should be handled with care, following standard safety protocols.[13] While a specific Safety Data Sheet (SDS) is not available, guidelines for structurally related halobenzoates should be followed.[7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood.[14]
-
Hazard Statements (Predicted): Based on similar compounds, it may cause skin and serious eye irritation and may cause respiratory irritation.[7][8] It is likely harmful if swallowed.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[15] Spills should be cleaned promptly using an absorbent material.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
References
- SciFinder. Influence of Benzoate on Substituent Benzoic Acids with Implications on Spectroscopic. Available from: [Link].
- PubChem. Methyl 5-bromo-2-methylbenzoate. National Institutes of Health. Available from: [Link].
- Royal Society of Chemistry. Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Available from: [Link].
- Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available from: [Link].
- Chemistry Steps. Williamson Ether Synthesis. Available from: [Link].
- The Sarpong Group. Carcinogens. University of California, Berkeley. (2016). Available from: [Link].
- University of Houston-Downtown. Williamson Ether Synthesis. Available from: [Link].
- Wikipedia. Williamson ether synthesis. Available from: [Link].
- Professor Dave Explains. Williamson Ether Synthesis. (2018). YouTube. Available from: [Link].
- Mustafa, G., et al. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. National Center for Biotechnology Information. Available from: [Link].
- PubChem. 5-Bromo-2-methylbenzoic acid. National Institutes of Health. Available from: [Link].
- Mustafa, G., et al. Methyl 5-bromo-2-hydroxybenzoate. National Center for Biotechnology Information. Available from: [Link].
- Brainly. Provide the IR spectrum analysis for methyl benzoate. (2022). Available from: [Link].
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of (3-bromo-1-phenylpropyl)benzene in Pharmaceutical Synthesis. (2026). Available from: [Link].
- Proprep. What does the methyl benzoate IR spectrum reveal?. Available from: [Link].
- Nature. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. National Center for Biotechnology Information. Available from: [Link].
- Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE. Available from: [Link].
- ResearchGate. Novel Bromo benzoyl-Substituted Diazenyl Benzofurans: Synthesis, Structural Characterization, Antibacterial Evaluation, and Molecular Docking Studies. (2026). Available from: [Link].
- Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials. Available from: [Link].
- Google Patents. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021).
- PubChem. 1-Bromo-3-isopropoxybenzene. National Institutes of Health. Available from: [Link].
- University of St Andrews. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens. Available from: [Link].
- Science Buddies. Microorganisms Safety Guide. Available from: [Link].
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The Solubility Profile of Methyl 5-bromo-2-(propan-2-yloxy)benzoate: A Technical Guide for Drug Development Professionals
An In-depth Exploration of Theoretical Principles and Practical Methodologies for determining the solubility of a key synthetic intermediate.
Introduction
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a substituted aromatic ester with significant potential as a building block in the synthesis of novel pharmaceutical compounds.[1] Its molecular structure, featuring a halogenated benzene ring, an ester, and an ether functional group, presents a unique combination of polar and non-polar characteristics that dictate its behavior in various solvent systems. Understanding the solubility of this compound in a range of organic solvents is of paramount importance for its application in drug discovery and development, impacting everything from reaction kinetics and purification strategies to formulation and bioavailability.[2]
This technical guide provides a comprehensive overview of the solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate. In the absence of extensive published quantitative data for this specific molecule, this document focuses on predicting its solubility based on fundamental chemical principles and provides a detailed, field-proven experimental protocol for its precise determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's physicochemical properties to effectively utilize it in their synthetic and formulation endeavors.
Physicochemical Properties and Predicted Solubility
To understand the solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, we must first examine its molecular structure and inherent physicochemical properties.
Molecular Structure:
-
Aromatic Ring: The benzene ring is inherently non-polar and will contribute to solubility in non-polar, aromatic solvents through π-π stacking interactions.
-
Bromo Group: The bromine atom is electronegative, introducing a dipole moment and increasing the molecule's polarizability. It can participate in dipole-dipole and van der Waals interactions.
-
Ester Group (-COOCH3): This is a polar functional group capable of acting as a hydrogen bond acceptor. It will contribute to solubility in polar aprotic and protic solvents.
-
Isopropoxy Group (-OCH(CH3)2): The ether linkage introduces some polarity and the capacity for hydrogen bond acceptance. The branched alkyl group, however, adds to the non-polar character of the molecule.
Predicted Solubility Based on "Like Dissolves Like":
The principle of "like dissolves like" is a fundamental concept in predicting solubility, stating that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[3]
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. While the ester and ether oxygens of the target molecule can act as hydrogen bond acceptors, the lack of a hydrogen bond donor will limit its solubility compared to molecules that can both donate and accept hydrogen bonds. Moderate solubility is expected.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): These solvents have significant dipole moments but do not have O-H or N-H bonds. The polarity of the ester and bromo groups suggests that Methyl 5-bromo-2-(propan-2-yloxy)benzoate will exhibit good solubility in these solvents through dipole-dipole interactions.[4]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of the benzene ring and the isopropoxy group's alkyl chain suggests that there will be some solubility in non-polar solvents due to London dispersion forces.[5] Toluene, being an aromatic solvent, may offer better solubility than aliphatic solvents like hexane due to potential π-π interactions with the benzene ring of the solute.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents are weakly polar and are often excellent solvents for a wide range of organic compounds. Good solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate is anticipated in these solvents.
Table 1: Predicted Qualitative Solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
| Solvent Class | Example Solvents | Predicted Solubility | Primary Intermolecular Interactions |
| Polar Protic | Methanol, Ethanol | Moderate | Hydrogen Bonding (acceptor), Dipole-Dipole |
| Polar Aprotic | Acetone, Acetonitrile, DMSO | Good to High | Dipole-Dipole |
| Non-Polar Aromatic | Toluene | Moderate to Good | London Dispersion, π-π Stacking |
| Non-Polar Aliphatic | Hexane | Low to Moderate | London Dispersion |
| Chlorinated | Dichloromethane, Chloroform | Good to High | Dipole-Dipole, London Dispersion |
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain accurate and reliable quantitative solubility data, a systematic experimental approach is necessary. The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[6][7]
Principle of the Shake-Flask Method
The shake-flask method involves agitating an excess amount of a solid compound in a specific solvent at a constant temperature until equilibrium is reached.[8] At equilibrium, the solvent is saturated with the solute. The concentration of the dissolved solute in the supernatant is then determined analytically, which represents the solubility of the compound in that solvent at that temperature.
Experimental Workflow
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of crystalline Methyl 5-bromo-2-(propan-2-yloxy)benzoate to several screw-capped glass vials. The excess solid should be visually apparent.
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Prepare triplicate samples for each solvent to ensure the reproducibility of the results.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours.[9] Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microcrystals. This step is critical to avoid overestimation of the solubility.
-
-
Analysis and Quantification:
-
Prepare a series of standard solutions of Methyl 5-bromo-2-(propan-2-yloxy)benzoate of known concentrations in the solvent of interest.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) of the standards against their known concentrations.
-
Determine the concentration of the dissolved compound in the filtered supernatant by interpolating its analytical response on the calibration curve. This concentration is the solubility of the compound.
-
Theoretical Framework of Solubility
The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol).[11]
ΔG_sol = ΔH_sol - TΔS_sol
Where:
-
ΔG_sol is the Gibbs free energy of solution. A negative value indicates a spontaneous dissolution process.
-
ΔH_sol is the enthalpy of solution, which is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions.[12]
-
T is the absolute temperature.
-
ΔS_sol is the entropy of solution, which is typically positive as the dissolved solute particles are more disordered than in the crystalline lattice.[13]
Caption: Thermodynamic principles governing the dissolution process.
The interplay between enthalpy and entropy determines the extent of solubility. For many organic compounds, the dissolution process is slightly endothermic (ΔH_sol > 0), and the positive entropy change (ΔS_sol > 0) is the primary driving force for dissolution.[13]
Practical Implications in Drug Development
A thorough understanding of the solubility of Methyl 5-bromo-2-(propan-2-yloxy)benzoate is crucial for its effective use in pharmaceutical research and development:
-
Reaction Chemistry: The choice of solvent for a chemical reaction involving this compound will depend on its ability to dissolve the reactants and facilitate the desired chemical transformation. Poor solubility can lead to slow reaction rates and incomplete conversions.
-
Purification: Crystallization is a common method for purifying solid organic compounds. Selecting an appropriate solvent system with differential solubility at different temperatures is key to achieving high purity and yield.
-
Formulation: For a compound to be developed into a drug, its solubility in pharmaceutically acceptable solvents is a critical parameter that influences its bioavailability and the choice of dosage form.
-
Analytical Method Development: The development of accurate and robust analytical methods, such as HPLC, requires the selection of a mobile phase in which the analyte is readily soluble.
Conclusion
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Saskatoon, U. of. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry. Saskoer.ca. Retrieved from [Link][5]
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Various Authors. (2020, October 19). How do intermolecular forces influence solubility? Quora. Retrieved from [Link][14]
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Taha, M. (n.d.). Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. Retrieved from [Link][15]
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U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link][8]
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Khan Academy. (2022, January 11). Free energy of dissolution. Retrieved from [Link][11]
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Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][20]
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American Chemical Society. (2021, December 23). Phase Equilibrium and Thermodynamics Studies on Dissolving Processes of Energetic Compounds: A Brief Review. Crystal Growth & Design. Retrieved from [Link][21]
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Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. Retrieved from [Link][22]
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Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link][23]
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Chemistry LibreTexts. (2022, November 13). 8.2: Thermodynamics of Solutions. Retrieved from [Link][13]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link][24]
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Various Authors. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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American Chemical Society. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. Retrieved from [Link][10]
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Various Authors. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link][25]
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National Center for Biotechnology Information. (2024, July 25). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. PMC. Retrieved from [Link][2]
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Analytik NEWS. (2024, November 14). Solubility: Importance, Measurements and Applications. Retrieved from [Link][27]
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Solve Scientific. (2007, August 15). High Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link][28]
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Ruifu Chemical. (n.d.). Methyl 5-Bromo-2-Ethylbenzoate. Retrieved from [Link][29]
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National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-hydroxybenzoate. PMC. Retrieved from [Link][30]
-
National Center for Biotechnology Information. (n.d.). Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. PMC. Retrieved from [Link][31]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Role of 5-Bromo-2-chlorobenzoic Acid in Advancing Pharmaceutical Research and Development. Retrieved from [Link][1]
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Methodological & Application
Application Note & Protocol: A Two-Step Synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate from Methyl Salicylate
Abstract
This document provides a comprehensive guide for the synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, a valuable intermediate in pharmaceutical research and development. The protocol outlines a robust and efficient two-step synthetic route commencing from the readily available starting material, methyl salicylate. The synthesis involves an initial O-alkylation via a Williamson ether synthesis, followed by a regioselective electrophilic aromatic bromination. This guide is intended for researchers, chemists, and drug development professionals, offering detailed mechanistic insights, step-by-step protocols, safety information, and expert commentary to ensure successful and reproducible outcomes.
Introduction and Synthetic Strategy
Methyl 5-bromo-2-(propan-2-yloxy)benzoate serves as a key building block in the synthesis of various biologically active molecules. Its structure, featuring a substituted phenyl ring, is a common motif in medicinal chemistry. The synthetic strategy detailed herein is designed for efficiency and scalability, proceeding in two distinct stages:
-
O-Isopropylation: The phenolic hydroxyl group of methyl salicylate is converted to an isopropoxy ether using 2-iodopropane under basic conditions.
-
Regioselective Bromination: The resulting methyl 2-(propan-2-yloxy)benzoate is then brominated at the C5 position of the aromatic ring using N-Bromosuccinimide (NBS).
This approach leverages classical, well-understood reactions, ensuring high yields and purity of the final product.
Overall Synthetic Workflow
Caption: Mechanism of the Williamson Ether Synthesis.
Step 2: Electrophilic Aromatic Substitution
The second step is the bromination of the electron-rich aromatic ring. The isopropoxy group is a strong activating group and an ortho, para-director. [1]
-
Electrophile Generation: N-Bromosuccinimide (NBS) serves as a source of electrophilic bromine (Br⁺).
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the electrophilic bromine. This attack occurs preferentially at the para position (C5) relative to the bulky isopropoxy group, as the ortho positions (C3, C6) are sterically hindered by the adjacent isopropoxy and ester groups.
-
Rearomatization: The resulting carbocation intermediate, known as an arenium ion, is stabilized by resonance. [2]A base (e.g., succinimide anion) removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring to yield the final product. [3]
Caption: Mechanism of Electrophilic Aromatic Bromination.
Detailed Experimental Protocols
Safety Precaution: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of Methyl 2-(propan-2-yloxy)benzoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl Salicylate | 152.15 | 10.0 g | 65.7 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 13.6 g | 98.6 | 1.5 |
| 2-Iodopropane | 169.99 | 16.7 g (8.7 mL) | 98.6 | 1.5 |
| Acetonitrile (CH₃CN) | 41.05 | 150 mL | - | - |
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (10.0 g, 65.7 mmol) and acetonitrile (150 mL).
-
Add anhydrous potassium carbonate (13.6 g, 98.6 mmol).
-
Add 2-iodopropane (8.7 mL, 98.6 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium iodide byproduct using a Büchner funnel. Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is then purified by vacuum distillation or column chromatography to yield methyl 2-(propan-2-yloxy)benzoate as a clear oil.
Expertise & Experience (Scientist's Note):
Choice of Base: Potassium carbonate is an ideal base for this reaction. It is strong enough to deprotonate the phenol but not so strong as to cause hydrolysis of the methyl ester. [4][5]Its insolubility in acetonitrile helps in driving the reaction forward and simplifies removal after the reaction.
Solvent: Acetonitrile is a polar aprotic solvent, which is excellent for S_N2 reactions as it solvates the cation (K⁺) but not the nucleophilic phenoxide, enhancing its reactivity. [6][7]> * Work-up: Simple filtration is sufficient to remove the inorganic salts. Ensuring the salts are washed with fresh solvent minimizes the loss of product adsorbed to the salt surfaces.
Step 2: Synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Methyl 2-(propan-2-yloxy)benzoate | 194.23 | 5.0 g | 25.7 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.98 | 4.8 g | 27.0 | 1.05 |
| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - | - |
Protocol:
-
Dissolve methyl 2-(propan-2-yloxy)benzoate (5.0 g, 25.7 mmol) in acetonitrile (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Protect the flask from light by wrapping it in aluminum foil.
-
Add N-Bromosuccinimide (4.8 g, 27.0 mmol) to the solution in portions over 15 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into 200 mL of cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with a saturated sodium thiosulfate solution (to quench any remaining bromine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Methyl 5-bromo-2-(propan-2-yloxy)benzoate as a white solid.
Expertise & Experience (Scientist's Note):
Brominating Agent: NBS is a convenient and safe source of electrophilic bromine for activated aromatic rings. [8][9]It is a crystalline solid that is easier to handle than liquid bromine. The reaction is typically clean with succinimide as the primary byproduct, which is easily removed during the aqueous work-up.
Regioselectivity: The isopropoxy group is a powerful ortho, para-director. Bromination occurs at the C5 (para) position due to significant steric hindrance at the C3 (ortho) position from the bulky isopropoxy group itself.
Trustworthiness & Validation: The purity of the final product should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product should also be determined and compared to literature values.
Safety and Hazard Information
It is imperative to consult the Safety Data Sheet (SDS) for each chemical before use.
-
Methyl Salicylate: Harmful if swallowed. [10][11][12][13][14]Causes skin and serious eye irritation.
-
2-Iodopropane: Flammable liquid and vapor. [15][16][17][18][19]Causes skin, eye, and respiratory tract irritation. Light sensitive.
-
Potassium Carbonate: Causes serious eye irritation and skin irritation. [20][21][22][23][24]May cause respiratory irritation.
-
Acetonitrile: Highly flammable liquid and vapor. [6][7][25][26][27]Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation.
-
N-Bromosuccinimide (NBS): Oxidizer; may intensify fire. [8][9][28][29][30]Causes skin burns and serious eye damage. May cause an allergic skin reaction.
References
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Material Safety Data Sheet - 2-Iodopropane, 98+% stabilized over copper. Cole-Parmer. [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. [Link]
-
Safety Data Sheet METHYL SALICYLATE. ChemSupply Australia. [Link]
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Substitution Reactions of Benzene and Other Aromatic Compounds. Michigan State University Department of Chemistry. [Link]
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Acetonitrile. United States Environmental Protection Agency (EPA). [Link]
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Potassium Carbonate Anhydrous All Grades SDS. Armand Products. [Link]
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Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. [Link]
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Electrophilic Aromatic Substitution. Making Molecules. [Link]
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-
Acetonitrile: general information. GOV.UK. [Link]
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Williamson ether synthesis (video). Khan Academy. [Link]
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Williamson Ether Synthesis. J&K Scientific LLC. [Link]
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Bromination of benzene (video). Khan Academy. [Link]
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Application Notes & Protocols: Strategic O-Alkylation of Methyl 5-bromo-2-hydroxybenzoate
Introduction: The Strategic Importance of Methyl 5-bromo-2-hydroxybenzoate Alkylation
Methyl 5-bromo-2-hydroxybenzoate is a pivotal building block in the synthesis of high-value molecules, particularly in the realms of pharmaceuticals and materials science. Its bifunctional nature—possessing both a nucleophilic hydroxyl group and an electrophilic ester—requires carefully orchestrated chemical strategies. The selective alkylation of the phenolic hydroxyl group is a critical transformation, yielding 5-bromo-2-alkoxybenzoate derivatives that serve as key intermediates for a wide range of target structures, including novel antidiabetic agents.[1]
This guide provides an in-depth analysis of the primary reagents and methodologies for the O-alkylation of this substrate. We will move beyond simple procedural lists to explore the underlying mechanistic principles, enabling researchers to make informed decisions for optimizing reaction outcomes based on the specific alkyl group and desired scale.
Reaction Fundamentals: The O- vs. C-Alkylation Dichotomy
The core of this transformation involves the deprotonation of the phenolic hydroxyl group to form a phenoxide anion. This anion is ambident, meaning it possesses two nucleophilic sites: the oxygen and the carbon atoms at the ortho and para positions of the aromatic ring.[2][3] The reaction of the phenoxide with an alkylating agent can therefore lead to either the desired O-alkylation (ether formation) or undesired C-alkylation.[2]
Several factors govern this selectivity:
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for O-alkylation. They effectively solvate the cation of the base without forming strong hydrogen bonds with the phenoxide oxygen, leaving it more available for nucleophilic attack.[2] Protic solvents can shield the oxygen anion through hydrogen bonding, potentially increasing the likelihood of C-alkylation.[3]
-
Base and Counter-ion: The choice of base determines the nature of the phenoxide salt. "Harder" cations like Na⁺ and K⁺ tend to associate more strongly with the oxygen atom, promoting O-alkylation.
-
Leaving Group: Good leaving groups on the alkylating agent (e.g., I⁻, Br⁻, OTs⁻) are essential for facilitating the SN2 reaction.
Core Alkylation Strategies: A Comparative Overview
Three primary methods dominate the O-alkylation of phenolic substrates: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Phase-Transfer Catalysis. Each offers distinct advantages and is suited to different experimental constraints.
The Williamson Ether Synthesis: The Workhorse Method
This classical and widely used method involves the reaction of a phenoxide with a primary alkyl halide or sulfonate.[4][5][6] It is a robust and scalable SN2 reaction. The first step is the quantitative deprotonation of the phenol using a suitable base.
-
Common Bases:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that provides irreversible deprotonation, driving the reaction to completion. The only byproduct is hydrogen gas.[7]
-
Potassium Carbonate (K₂CO₃): A milder, less hazardous base, often used in solvents like acetone or acetonitrile. It is sufficient for phenols, which are relatively acidic.
-
-
Alkylating Agents: Primary alkyl halides (R-I, R-Br, R-Cl) are ideal. Secondary halides may lead to competing elimination reactions, while tertiary halides will almost exclusively yield elimination products.[5]
The Mitsunobu Reaction: Mild Dehydrative Coupling
The Mitsunobu reaction provides a powerful alternative for forming ethers under mild, neutral conditions, converting an alcohol directly into the alkylating agent in situ.[8] This method is particularly valuable when the alkylating partner is a sensitive or precious alcohol. The reaction proceeds via a redox condensation using a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9]
The primary advantage is its mildness and the ability to use alcohols directly, avoiding the need to prepare alkyl halides. However, stoichiometry can be a challenge, and the removal of byproducts like triphenylphosphine oxide (TPPO) and the reduced hydrazine can complicate purification.[10] For sterically hindered phenols, side reactions can sometimes lower the yield.[9][11]
Phase-Transfer Catalysis (PTC): Enhancing Biphasic Reactions
When dealing with reagents that have low mutual solubility (e.g., an aqueous base and an organic substrate/alkylating agent), phase-transfer catalysis offers a highly efficient solution. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transport of the phenoxide anion from the aqueous phase into the organic phase where it can react with the alkyl halide.[12][13] This technique often leads to faster reaction rates, milder conditions, and simplified workups without the need for strictly anhydrous solvents.[12][14]
Data Summary: Comparison of Alkylation Strategies
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction | Phase-Transfer Catalysis (PTC) |
| Alkylation Source | Alkyl Halide / Sulfonate | Primary or Secondary Alcohol | Alkyl Halide |
| Key Reagents | Strong Base (NaH) or Weak Base (K₂CO₃) | PPh₃ + DEAD/DIAD | Quaternary Ammonium Salt (e.g., TBAB), Base (e.g., NaOH) |
| Typical Solvents | DMF, Acetonitrile, Acetone | THF, Diethyl Ether[11] | Dichloromethane, Toluene (in a biphasic system with water) |
| Temperature | 0 °C to Reflux | 0 °C to Room Temperature | Room Temperature to Reflux |
| Advantages | High yield, scalable, cost-effective for simple alkyl groups. | Mild, neutral conditions; uses alcohols directly; stereochemical inversion at the alcohol center.[8] | Excellent for biphasic systems, often faster rates, no need for anhydrous solvents.[12] |
| Limitations | Requires strong base for some substrates; not suitable for tertiary or bulky secondary alkyl halides (elimination).[5] | Stoichiometric byproducts (TPPO, hydrazine) can complicate purification; can be expensive. | Catalyst may require removal; not suitable for base-sensitive substrates. |
Visualizing the Mechanisms and Workflows
Williamson Ether Synthesis Pathway
Caption: General mechanism for the Williamson ether synthesis.
Mitsunobu Reaction Catalytic Cycle
Caption: Simplified reaction cycle of the Mitsunobu reaction.
General Experimental Workflow
Caption: Standard laboratory workflow for reaction and purification.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Williamson Ether Synthesis using Sodium Hydride (e.g., Methylation)
This protocol is adapted from a known procedure for a closely related substrate and demonstrates a robust method for simple alkylation.[15][16]
Materials:
-
Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 eq)
-
Alkylating agent (e.g., Methyl iodide, 1.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of substrate). Stir the mixture until the solid is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (2.0 eq) portion-wise over 15-20 minutes. Caution: NaH reacts with moisture to produce flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 45 minutes. The formation of the sodium phenoxide is typically observed as a clear solution or a fine suspension.
-
Alkylation: Cool the mixture back to 0 °C. Add the alkylating agent (e.g., methyl iodide, 1.3 eq) dropwise via syringe.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the disappearance of the starting material.
-
Workup - Quenching: Once complete, cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.
-
Extraction: Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford the pure Methyl 5-bromo-2-alkoxybenzoate.
Protocol 2: Mitsunobu Reaction (e.g., Ethylation)
This protocol outlines a general procedure for using an alcohol as the alkylating agent under mild conditions.[10][17]
Materials:
-
Methyl 5-bromo-2-hydroxybenzoate (1.0 eq)
-
Anhydrous alcohol (e.g., Ethanol, 1.5 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD, 1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add Methyl 5-bromo-2-hydroxybenzoate (1.0 eq), triphenylphosphine (1.5 eq), and the anhydrous alcohol (1.5 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous THF (approx. 10-15 mL per gram of substrate).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise over 20-30 minutes. A color change and/or formation of a precipitate may be observed.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 6-12 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Workup - Concentration: Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Purification: The primary challenge is removing the triphenylphosphine oxide (TPPO) and diisopropyl hydrazinedicarboxylate byproducts.
-
Method A (Precipitation): Add a minimal amount of a non-polar solvent like diethyl ether or a mixture of ethyl acetate/hexanes to the crude residue. The byproducts may precipitate and can be removed by filtration. Concentrate the filtrate.
-
Method B (Chromatography): Directly purify the crude residue by flash column chromatography on silica gel. The byproducts are typically more polar than the desired ether product and can be separated effectively.
-
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (1991). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]
-
Freed, D. A., Hart, E. J., & Lipshutz, B. H. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(26), 10899-10906. [Link]
-
Zhang, Y. (2013). Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis & Decomposition. Graduate Theses and Dissertations. [Link]
-
PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]
-
Zhang, Y., & Wang, C. (2013). Mitsunobu Reactions of Aliphatic Alcohols and Bulky Phenols. ChemInform, 44(36). [Link]
-
Organic Chemistry Portal. Mitsunobu Reaction - Common Conditions. [Link]
-
Reinholz, E., et al. (1990). Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Synthesis, 1990(11), 1069–1071. [Link]
-
Wikipedia. (2023). Mitsunobu reaction. [Link]
-
ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
-
Organic Synthesis. Mitsunobu reaction. [Link]
-
Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is the Mechanism of Phenol Alkylation? [Link]
-
ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]
-
Mondal, S., et al. (2022). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N-heteroarenes. RSC Advances, 12(55), 35835-35841. [Link]
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Google Patents. (2021). Method for Producing 5-Bromo-2-alkylbenzoic Acid.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. [Link]
-
Wikipedia. (2023). Williamson ether synthesis. [Link]
-
Wang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Catalysis Science & Technology, 10(1), 123-132. [Link]
-
National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. [Link]
-
ResearchGate. (2013). Methyl 5-bromo-2-hydroxybenzoate. [Link]
Sources
- 1. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. researchgate.net [researchgate.net]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. "Mitsunobu Reactions of Bulky Phenols and Lignin Model Dimer Synthesis " by Dan Liu [openprairie.sdstate.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Sci-Hub. Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis / Synthesis, 1990 [sci-hub.ru]
- 15. Methyl 5-bromo-2-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
Cross-coupling protocols for 5-bromo-2-isopropoxybenzoate derivatives
Application Note: High-Efficiency Cross-Coupling Protocols for 5-Bromo-2-isopropoxybenzoate Derivatives
Abstract & Strategic Context
The 5-bromo-2-isopropoxybenzoate scaffold represents a critical "push-pull" electronic system often utilized in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and retinoic acid receptor ligands. This substrate presents a unique chemoselective challenge:
-
Electronic Deactivation: The C2-isopropoxy group (strong electron donor) increases electron density at the C5 position, potentially slowing oxidative addition compared to simple benzoates.
-
Steric Shielding: The bulky isopropyl group exerts remote steric pressure, influencing ligand selection.
-
Chemocompatibility: The C1-ester moiety is susceptible to hydrolysis or transesterification under aggressive basic conditions required for many Pd-catalyzed cycles.
This guide provides two field-validated protocols designed to maximize yield while preserving the ester functionality, treating the reaction as a self-validating system .
Part 1: Chemical Analysis & Mechanistic Grounding
Substrate Electronic Profile
-
C1-Ester (EWG): Activates the ring, but is the "Achilles' heel" regarding base sensitivity.
-
C2-Isopropoxy (EDG): Deactivates the C5-bromide towards Pd(0) insertion via resonance (+M effect).
-
C5-Bromide: The reactive handle.
Implication: Standard "textbook" conditions (e.g., Pd(PPh3)4/Na2CO3) often fail to reach full conversion due to catalyst death prior to oxidative addition completion. We require electron-rich, bulky phosphine ligands to accelerate oxidative addition.
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)
Target: C-C bond formation with aryl/heteroaryl boronic acids.
The "Gold Standard" System:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (Robust, resists oxidation) or XPhos Pd G3 (For sterically hindered partners).
-
Base: K₃PO₄ (Tribasic Potassium Phosphate). Why? It provides sufficient basicity for transmetallation without the rapid ester hydrolysis rates seen with hydroxides (NaOH/KOH).
-
Solvent: 1,4-Dioxane : Water (4:1) .
Step-by-Step Methodology:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add:
-
Inert: Seal the vial with a septum. Evacuate and backfill with Nitrogen (N₂) or Argon three times.
-
Solvate: Inject degassed 1,4-Dioxane/Water (4:1 v/v) via syringe. Concentration should be 0.1 M – 0.2 M relative to the bromide.
-
Reaction: Heat to 80–90 °C for 4–12 hours. Note: Do not exceed 100 °C to prevent thermal cleavage of the isopropyl ether.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.[3]
Self-Validation Checkpoint:
-
Low Yield? Check LC-MS for the "des-bromo" byproduct (hydrodehalogenation).
-
Presence = Catalyst active, but transmetallation failed (wet solvent or bad boronic acid).
-
Absence (SM remains) = Catalyst death (oxidative addition failed; switch to XPhos).
-
Protocol B: Buchwald-Hartwig Amination
Target: C-N bond formation with primary/secondary amines.
The "Ester-Safe" System:
-
Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (Pre-formed precatalysts ensure 1:1 L:Pd ratio and prevent induction periods).
-
Base: Cs₂CO₃ (Cesium Carbonate).[4] Why? Strictly avoid NaOtBu. Tert-butoxide is a strong enough nucleophile to attack the ester or cause transesterification. Cs₂CO₃ is milder and soluble enough in organic media.
-
Solvent: Toluene or t-Amyl Alcohol (Anhydrous).
Step-by-Step Methodology:
-
Charge: In a glovebox or under strict Schlenk conditions:
-
Methyl 5-bromo-2-isopropoxybenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
BrettPhos Pd G3 (2–4 mol%)
-
-
Solvate: Add anhydrous Toluene (0.15 M).
-
Reaction: Heat to 90–100 °C for 12–18 hours.
-
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate and purify.
Part 3: Visualization & Logic
Workflow Diagram: The Suzuki Decision Matrix
This diagram illustrates the logical flow for optimizing the Suzuki coupling of this specific scaffold.
Caption: Decision tree for optimizing Suzuki coupling based on LC-MS byproduct analysis.
Mechanistic Pathway: Steric & Electronic Considerations
Caption: Mechanistic flow highlighting the electronic deactivation caused by the isopropoxy group.
Part 4: Data Summary & Troubleshooting
| Issue | Observation (LC-MS) | Root Cause | Corrective Action |
| Stalled Reaction | High SM, no byproduct | Catalyst cannot insert into C-Br bond. | Switch to XPhos Pd G3 or SPhos (more electron-rich). |
| Hydrolysis | Formation of Benzoic Acid (M-14) | Base is too strong or temp too high. | Use K₃PO₄ instead of carbonates; lower temp to 80°C. |
| Protodeboronation | Aryl-H (from boronic acid) | Boronic acid instability. | Add boronic acid in portions; switch to Boronic Ester (Pinacol) . |
| Transesterification | Ethyl/Butyl ester formation | Alcohol solvent reacting with ester. | Strictly use Dioxane , Toluene , or DMF . Avoid MeOH/EtOH. |
References
-
Suzuki-Miyaura Coupling General Methodology
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
-
Buchwald-Hartwig Conditions for Esters
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
-
SGLT2 Inhibitor Synthesis (Relevant Scaffold Context)
-
Xu, G., et al. (2014). Design, Synthesis, and Biological Evaluation of Deuterated Ipragliflozin as a Novel SGLT2 Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for the 5-bromo-2-isopropoxybenzoate intermediate). Link
-
-
Base Sensitivity in Coupling Reactions
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this specific synthetic sequence. My aim is to provide not just protocols, but the underlying chemical reasoning to empower you to make informed decisions in your laboratory work. This synthesis, while seemingly straightforward, involves a classic electrophilic aromatic substitution followed by a Williamson ether synthesis, each with its own set of challenges that can impact overall yield and purity.
This document is structured as a series of frequently asked questions (FAQs) that address common issues encountered during this two-step synthesis. We will cover everything from starting material preparation to final product purification, focusing on maximizing yield and minimizing side reactions.
Diagram: Overall Synthetic Workflow
Caption: Overall two-step synthesis pathway.
Section 1: The Starting Material - Methyl 5-bromosalicylate
The quality of your starting material is paramount. The target molecule is typically synthesized from Methyl 5-bromosalicylate, which itself is prepared by the bromination of Methyl Salicylate.[1]
FAQ: My bromination of Methyl Salicylate gives a low yield and multiple products. How can I improve this?
This is a common issue stemming from the high reactivity of the phenol ring, which is activated by both the hydroxyl and methyl ester groups.
Core Problem: Over-bromination (formation of 3,5-dibromosalicylate) and poor regioselectivity. The hydroxyl group is a powerful ortho-, para-director. Since the para position is blocked by the ester, the bromine is directed to the ortho positions (3 and 5). The 5-position is sterically less hindered, but dibromination is a frequent side reaction.[2]
Troubleshooting Steps:
-
Control the Stoichiometry: Use bromine (Br₂) with a stoichiometry no greater than 1.0 to 1.05 equivalents relative to Methyl Salicylate. Adding bromine dropwise as a dilute solution helps maintain a low concentration, disfavoring the second bromination event.[3]
-
Temperature Management: Perform the reaction at a low temperature, typically between 0°C and 10°C.[3] Exothermic reactions can lead to a loss of selectivity.
-
Solvent Choice: Chloroform or acetic acid are commonly used solvents.[3] Acetic acid can help to moderate the reactivity.
-
Work-up Procedure: The reaction mixture should be washed with water and then a mild reducing agent like aqueous sodium bisulfite or sodium thiosulfate to quench any unreacted bromine.[4] This is followed by a wash with sodium bicarbonate to remove any acidic byproducts.[3]
| Parameter | Recommendation | Rationale |
| Bromine (Br₂) Equiv. | 1.0 - 1.05 | Minimizes dibromination. |
| Temperature | 0 - 10 °C | Controls reaction rate and reduces side products. |
| Solvent | Chloroform or Acetic Acid | Provides a suitable reaction medium. |
| Quenching Agent | Aq. Na₂S₂O₃ or NaHSO₃ | Safely neutralizes excess bromine. |
Section 2: The Main Event - Williamson Ether Synthesis
This step involves the O-alkylation of the phenolic hydroxyl group of Methyl 5-bromosalicylate with an isopropyl source. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] However, because a secondary alkyl halide (e.g., 2-bromopropane) is used, it often competes with a base-catalyzed elimination (E2) reaction.[6][7]
FAQ: My O-alkylation yield is poor, and I recover a lot of starting material. What's wrong?
Low yield with significant starting material recovery almost always points to incomplete deprotonation of the phenol or insufficient reactivity.
Core Problem: The phenolic proton on Methyl 5-bromosalicylate must be removed by a base to form the phenoxide nucleophile. If the base is too weak, the equilibrium will not favor the phenoxide, and the reaction will not proceed efficiently.
Troubleshooting Steps:
-
Choice of Base: While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can be difficult to handle and may promote elimination.[8] Potassium carbonate (K₂CO₃) is a widely used, effective, and safer alternative for alkylating phenols. It is strong enough to deprotonate the phenol (pKa ~8-10) but not so strong as to aggressively promote the E2 pathway.
-
Solvent Selection: Polar aprotic solvents like Dimethylformamide (DMF), acetone, or acetonitrile are ideal. They effectively solvate the cation (K⁺) without solvating and deactivating the phenoxide nucleophile, thus accelerating the SN2 reaction.[8] Acetone is often a good first choice due to its lower boiling point and ease of removal.
-
Reaction Temperature: Heating the reaction is necessary. A typical starting point is refluxing in acetone (~56°C) or heating to 60-80°C in DMF. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal time and temperature.
| Base | Solvent | Temperature | Pros | Cons |
| K₂CO₃ | Acetone, DMF | Reflux (Acetone) or 60-80°C (DMF) | Safer, effective, minimizes E2. | Slower than stronger bases. |
| NaH | DMF, THF | Room Temp to 50°C | Fast, complete deprotonation. | Flammable, can increase elimination.[8] |
| Cs₂CO₃ | Acetonitrile, DMF | 60-80°C | Highly effective due to carbonate solubility and "naked" anion effect. | More expensive. |
FAQ: My main byproduct seems to be from elimination. How can I favor the SN2 substitution?
This is the central challenge of using secondary alkyl halides in Williamson ether synthesis.[9][10] The base can either deprotonate the phenol (for SN2) or abstract a proton from the alkyl halide, leading to propene gas (E2).
Diagram: SN2 vs. E2 Competition
Caption: Competing SN2 and E2 reaction pathways.
Strategies to Minimize Elimination:
-
Use a Better Leaving Group: Switch from 2-bromopropane to 2-iodopropane. Iodide is a better leaving group than bromide, which generally increases the rate of the SN2 reaction more than the E2 reaction.
-
Moderate Temperature: While heat is required, excessive temperatures will favor the elimination pathway, which has a higher activation energy. Find the lowest temperature at which the reaction proceeds at a reasonable rate.
-
Use a Phase-Transfer Catalyst (PTC): Adding a catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can be highly effective.[5][11] A PTC helps transfer the phenoxide from the solid phase (if using K₂CO₃) or aqueous phase into the organic phase, creating a more reactive, "naked" nucleophile that enhances the SN2 rate at lower temperatures.[12][13] This can significantly improve yields.
FAQ: Would a phase-transfer catalyst be beneficial for this reaction?
Absolutely. For a reaction involving a solid base (K₂CO₃), a liquid alkyl halide, and a dissolved starting material, a phase-transfer catalyst can dramatically improve reaction kinetics and yield.[13]
Mechanism of Action: The quaternary ammonium cation (e.g., Bu₄N⁺) from TBAB pairs with the phenoxide anion (ArO⁻), pulling it into the organic solvent where it can readily react with the 2-bromopropane. This avoids the need for the alkyl halide to react at the surface of the solid potassium carbonate.
Recommended Protocol with PTC:
-
Reagents: Methyl 5-bromosalicylate (1 equiv.), K₂CO₃ (2-3 equiv.), 2-iodopropane (1.5 equiv.), TBAB (0.1 equiv.).
-
Solvent: Toluene or Acetonitrile.
-
Temperature: 80°C.
-
Benefit: Often allows the reaction to reach completion faster and at lower temperatures, suppressing the E2 side reaction.
Section 3: Purification and Analysis
FAQ: How do I effectively purify the final product?
The crude product will likely contain unreacted Methyl 5-bromosalicylate, salts (KBr, KI), and potentially small amounts of other byproducts.
-
Aqueous Work-up: After the reaction is complete (as monitored by TLC), filter off the solid base (e.g., K₂CO₃). Evaporate the solvent. Redissolve the residue in a solvent like ethyl acetate or dichloromethane. Wash this organic solution with water to remove any remaining salts and DMF if used. A wash with a dilute NaOH solution can remove any unreacted acidic starting material, but be cautious as this can potentially hydrolyze the product's ester group if contact time is long or the base is too concentrated. A final brine wash will help dry the organic layer.
-
Crystallization: The product, Methyl 5-bromo-2-(propan-2-yloxy)benzoate, is often a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is an excellent method for achieving high purity.
-
Column Chromatography: If crystallization is difficult or impurities are persistent, silica gel chromatography is the definitive purification method. A gradient of ethyl acetate in hexanes is typically effective for separating the less polar product from the more polar starting material.
FAQ: What are the key ¹H NMR signals to confirm my product?
Confirmation of the final product structure is crucial. Look for these characteristic signals in the ¹H NMR spectrum:
-
Isopropyl Group: A doublet at ~1.3-1.4 ppm (6H) for the two methyl groups and a septet at ~4.5-4.7 ppm (1H) for the methine proton (-OCH-). The appearance of this septet is a strong indicator of success.
-
Ester Methyl Group: A singlet around 3.9 ppm (3H).
-
Aromatic Protons: Three distinct signals in the aromatic region, confirming the trisubstituted pattern.
-
Disappearance of Phenolic -OH: The broad singlet for the starting material's phenolic proton (often >10 ppm) should be absent in the final product spectrum.
References
-
Synthesis of methyl 5-bromosalicylate . PrepChem.com. [Link]
-
Williamson ether synthesis . Wikipedia. [Link]
-
Williamson Ether Synthesis . Utah Tech University. [Link]
- CN102557947A - Method for preparing 5-bromoacetylsalicylic acid methyl ester.
-
Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent . ResearchGate. [Link]
-
The Williamson Ether Synthesis . Master Organic Chemistry. [Link]
-
Show how you would use the Williamson ether synthesis to prepare the following ethers . Brainly. [Link]
-
Methyl 5-Bromosalicylate: A Critical Building Block for Chemical Innovation . Tejahn.com. [Link]
-
Williamson Ether Synthesis . J&K Scientific LLC. [Link]
-
Williamson Ether Synthesis . Chemistry Steps. [Link]
-
Williamson Ether Synthesis . Organic Chemistry Tutor. [Link]
-
An improved Williamson ether synthesis using phase transfer catalysis . Semantic Scholar. [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples . Chemistry Notes. [Link]
-
Illustrate with examples the limitations of Williamson's synthesis . askIITians. [Link]
-
Methyl 5-bromo-2-hydroxybenzoate . National Institutes of Health (NIH). [Link]
-
My first synthesis was not as efficient as I had hoped. 16% yield . Reddit. [Link]
-
Part XI. Bromo-Salicylic Acids and their Methyl Ethers . Journal of the Indian Chemical Society. [Link]
-
Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis . MDPI. [Link]
-
Write the mechanism involved in bromination of salicylic acid . Vedantu. [Link]
-
Purification of Laboratory Chemicals, Fifth Edition . Elsevier. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. ias.ac.in [ias.ac.in]
- 3. prepchem.com [prepchem.com]
- 4. 5-Bromosalicylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 8. jk-sci.com [jk-sci.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purification of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Case ID: PUR-5B2P-BENZ Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
Welcome to the Purification Support Center. You are working with Methyl 5-bromo-2-(propan-2-yloxy)benzoate , a common intermediate in the synthesis of SGLT2 inhibitors and other benzothiazine-class therapeutics.
Before starting your column, you must understand the physicochemical behavior of your target:
-
Core Structure: Benzoate ester with a halogen (Br) and a bulky ether (isopropoxy).
-
Polarity: Moderately Lipophilic (LogP ~3.5–4.0).
-
Key Impurity: Methyl 5-bromo-2-hydroxybenzoate (Unreacted Starting Material). This phenol is the most persistent impurity and often co-elutes with the product if not managed before chromatography.
-
Stability: The ester linkage is stable on neutral silica but can hydrolyze on highly acidic stationary phases or if left on the column for extended periods.
Pre-Column Optimization (The "Gold Standard" Protocol)
CRITICAL ALERT: Do not rely solely on the column to remove the unreacted starting material (phenol). The most frequent support ticket we receive involves "co-elution of starting material." The isopropoxy group (product) and the hydroxy group (starting material) can have deceptively similar Rf values in standard Hexane/EtOAc systems due to intramolecular hydrogen bonding in the phenol (salicylate effect).
Protocol: Chemical Washing (Pre-Purification)
Perform this workup before loading the column.
-
Dissolve: Take your crude reaction mixture in Ethyl Acetate (EtOAc) or Diethyl Ether .
-
Wash: Wash the organic layer 2x with cold 1M NaOH or 5% Na2CO3 .
-
Verify: Check the organic layer by TLC.[3] The lower-running phenolic spot should be gone.
-
Dry: Dry over anhydrous Na2SO4 , filter, and concentrate.
Method Development: Column Chromatography[4]
If the chemical wash was insufficient or you are separating non-acidic side products, proceed with flash chromatography.
A. Thin Layer Chromatography (TLC) Scouting
Visualization: UV (254 nm) is excellent due to the benzoate chromophore. Stain: Iodine (general) or Anisaldehyde (good for distinguishing ethers).
| Solvent System | Target Rf (Product) | Application |
| Hexane : EtOAc (9:1) | 0.25 – 0.35 | Standard. Best starting point for most batches. |
| Hexane : EtOAc (95:5) | 0.15 – 0.20 | High Resolution. Use if impurities are running very close. |
| Toluene (100%) | 0.30 – 0.45 | Orthogonal Selectivity. Use if Hex/EtOAc fails to separate isomers. |
| DCM : Hexane (1:1) | 0.40 – 0.50 | Solubility Fix. Use if the compound crystallizes in Hexane. |
B. Column Loading Strategy
The isopropoxy group adds bulk, but the molecule can still crystallize.
-
Recommended: Liquid Loading . Dissolve the crude in a minimum volume of Toluene or DCM.
-
Avoid: Dissolving in pure Hexane (risk of precipitation) or pure EtOAc (band broadening).
Workflow Visualization
The following diagram outlines the decision logic for purifying this specific benzoate ester.
Caption: Logical workflow for purification, prioritizing chemical washing (base wash) to remove phenolic starting material before chromatography.
Troubleshooting Guide (FAQ)
Issue 1: "My product is co-eluting with a spot just below it."
Diagnosis: This is likely the Methyl 5-bromo-2-hydroxybenzoate (starting material).
-
Why it happens: Intramolecular H-bonding in salicylates hides the polarity of the -OH group, making it run faster (closer to your ester) than expected.
-
The Fix:
-
Stop the column.
-
Combine the mixed fractions.
-
Perform the NaOH wash described in Section 2.
-
Re-run the column or simply recrystallize if purity is >90%.
-
Issue 2: "The product is streaking or tailing."[3]
Diagnosis: Column overloading or solubility issues.
-
Why it happens: The isopropoxy group makes the molecule lipophilic, but the ester is polar. If you load in pure EtOAc, the sample travels too fast initially.
-
The Fix:
-
Switch to Gradient Elution : Start at 100% Hexane and ramp to 10% EtOAc over 10 Column Volumes (CV).
-
Ensure your loading solvent volume is <2% of the column volume.
-
Issue 3: "I see a new spot appearing during the column run."
Diagnosis: On-column hydrolysis (rare but possible) or transesterification.
-
Why it happens: If you use Methanol (MeOH) in your solvent system, the methyl ester can transesterify to the solvent alcohol, or the silica acidity hydrolyzes the ester to the acid.
-
The Fix:
-
NEVER use Methanol for this purification. It is too polar and reactive.
-
Stick to Hexane/EtOAc or Hexane/DCM.[4]
-
If the silica is very acidic, add 1% Triethylamine (TEA) to the mobile phase to neutralize it (though usually unnecessary for benzoates).
-
Advanced Troubleshooting Logic
Use this decision tree when standard methods fail.
Caption: Decision matrix for resolving common purification anomalies.
References
-
Still, W. C.; Kahn, M.; Mitra, A. (1978).[4] Rapid Chromatographic Techniques for Preparative Separation with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[4]
-
PubChem Database. (2025).[5] Methyl 5-bromo-2-methylbenzoate (Analogous Compound Data). National Center for Biotechnology Information.
-
Biotage Application Note. (2020). Strategies for Separating Polar Impurities: The Power of Toluene in Flash Chromatography.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for base-washing phenols).
Sources
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chromatography [chem.rochester.edu]
- 5. Methyl 5-bromo-2-methylbenzoate | C9H9BrO2 | CID 316201 - PubChem [pubchem.ncbi.nlm.nih.gov]
Recrystallization solvents for Methyl 5-bromo-2-(propan-2-yloxy)benzoate
This technical guide details the purification and recrystallization protocols for Methyl 5-bromo-2-(propan-2-yloxy)benzoate (also known as Methyl 5-bromo-2-isopropoxybenzoate).[1]
This compound is a critical pharmaceutical intermediate, often utilized in the synthesis of SGLT2 inhibitors and other benzothiophene-derived bioactive molecules.[1] Its purification is sensitive due to its low melting point and the potential for "oiling out."
Part 1: Technical Overview & Solvent Selection
Molecule Profile:
-
Chemical Name: Methyl 5-bromo-2-(propan-2-yloxy)benzoate[1]
-
Structure: A benzoate ester functionalized with a lipophilic isopropoxy group and a bromine atom.[1]
-
Physical State: Typically a low-melting solid (approx. 45–55 °C) or a viscous oil that crystallizes upon standing.[1]
-
Solubility Profile: Highly soluble in organic solvents (DCM, Ethyl Acetate, Toluene); moderate solubility in Alcohols; insoluble in Water.[1]
Optimized Solvent Systems
Based on the physicochemical properties of alkylated halobenzoates, the following solvent systems are validated for recrystallization:
| Solvent System | Type | Suitability | Mechanism of Action |
| Methanol (MeOH) | Single Solvent | Primary Choice | High solubility at reflux; significantly reduced solubility at <0 °C. Promotes formation of defined crystals over oil.[1] |
| Ethanol / Water (9:1) | Binary | Secondary Choice | Water acts as an anti-solvent to force precipitation if the compound is too soluble in pure alcohol.[1] |
| Heptane | Single Solvent | Anti-Solvent | Excellent for removing non-polar impurities.[1] Useful if the compound is an oil; cooling induces crystallization.[1] |
| Ethyl Acetate / Hexane | Binary | Alternative | Standard method for lipophilic esters.[1] Ratio typically 1:5 to 1:10. |
Part 2: Step-by-Step Recrystallization Protocol
Objective: Isolate high-purity Methyl 5-bromo-2-(propan-2-yloxy)benzoate free from unreacted Methyl 5-bromosalicylate (phenolic impurity) and inorganic salts.[1]
Phase 1: Dissolution
-
Place the crude solid/oil in a round-bottom flask.
-
Add Methanol (approx. 3–5 mL per gram of crude).
-
Heat the mixture to a gentle reflux (approx. 65 °C) with stirring until the solid completely dissolves.
-
Note: If the solution is colored, add activated carbon (5% w/w), stir for 10 mins, and filter hot through Celite.
-
Phase 2: Crystallization
-
Remove the heat source and allow the flask to cool slowly to room temperature (20–25 °C).
-
Critical Step: If the product begins to separate as an oil droplets ("oiling out"), seed the mixture immediately with a pure crystal of the target compound and scratch the glass wall.
-
-
Once at room temperature, transfer the flask to an ice-water bath (0–4 °C) for 1–2 hours.
-
Optional: If yield is low, cool further to -20 °C (freezer) overnight.
Phase 3: Isolation
-
Filter the crystals using vacuum filtration (Buchner funnel).
-
Wash the filter cake with a small volume of cold Methanol (-20 °C).
-
Dry the solid under vacuum at 30–40 °C. Do not exceed 45 °C as the product may melt.
Part 3: Troubleshooting & FAQs
Q1: The product is separating as an oil (oiling out) instead of crystals. What do I do?
-
Cause: The solution is too concentrated, or the cooling is too rapid. The melting point of the solvated product drops below the process temperature.
-
Fix: Re-heat to dissolve the oil. Add a small amount of extra solvent (10–20%). Allow to cool very slowly with vigorous stirring. Add a seed crystal at 30–35 °C.
Q2: No precipitate formed even after cooling to 0 °C.
-
Cause: The compound is too soluble in the chosen solvent volume.
-
Fix:
-
Concentrate the solution by rotary evaporation to half the volume.
-
Add water dropwise (if using MeOH/EtOH) until a faint turbidity persists, then cool.
-
Switch to Heptane : Dissolve in minimum DCM, add excess Heptane, and evaporate the DCM to force precipitation.
-
Q3: How do I remove the unreacted Methyl 5-bromosalicylate impurity?
-
Strategy: This phenolic impurity is acidic.[1] Before recrystallization, dissolve the crude in Ethyl Acetate and wash with 1M NaOH or 10% K2CO3 . The phenolate salt will partition into the water, leaving the neutral ether-ester (product) in the organic layer.
Part 4: Process Visualization
The following diagram illustrates the decision logic for purifying Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Caption: Decision tree for the recrystallization of low-melting benzoate esters.
References
-
PubChem. Methyl 5-bromo-2-hydroxy-3-propionylbenzoate (Analogous Structure Data).[1] National Library of Medicine. Available at: [Link][1]
-
National Institute of Standards and Technology (NIST). Synthesis of 2-Propoxy-5-methylbenzoic acid (Alkylation Protocols).[1] Available at: [Link][1]
Sources
Overcoming steric hindrance in Methyl 5-bromo-2-(propan-2-yloxy)benzoate coupling
Case ID: M5B-ISO-2024 Topic: Overcoming Steric and Electronic Hurdles in Coupling & Functionalization Status: Active Guide
Executive Summary: The Substrate Topology
Welcome to the Technical Support Center. You are likely encountering difficulties with Methyl 5-bromo-2-(propan-2-yloxy)benzoate . To troubleshoot effectively, we must first deconstruct the molecule's specific topology, as "steric hindrance" manifests differently depending on your reaction site.
The "Dual-Zone" Challenge:
-
Zone A (C5-Bromine): This position is sterically accessible (flanked by protons) but electronically deactivated . The para-isopropoxy group is a strong Electron Donating Group (EDG), making the C-Br bond electron-rich and difficult for Pd(0) to undergo oxidative addition. If you are coupling a bulky partner here, the reaction stalls due to a combination of electronic deactivation and the partner's bulk.
-
Zone B (C1-Ester): This position is sterically congested . The ortho-isopropoxy group (C2) creates a significant steric wall, blocking the Bürgi-Dunitz trajectory required for nucleophilic attack (hydrolysis or amidation).
This guide provides "Gold Standard" protocols to overcome both the electronic sluggishness at C5 and the steric blockade at C1.
Zone A: Cross-Coupling at C5 (The Bromine Interface)
Issue: Reaction stalls or yields are low (<40%) during Suzuki-Miyaura or Buchwald-Hartwig coupling. Root Cause: The electron-rich nature of the ring (due to 2-OiPr) slows oxidative addition. If your coupling partner (boronic acid or amine) is also bulky, the catalyst rests in an unproductive state.
Recommended Catalyst System: The "PEPPSI" Protocol
For electron-rich aryl bromides coupled with hindered partners, we recommend switching from standard phosphines (PPh3, dppf) to Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).
Why PEPPSI?
-
Steric Bulk: The massive NHC (N-Heterocyclic Carbene) ligand forces the reductive elimination step, which is often the bottleneck for bulky substrates.
-
Stability: It is air-stable and highly active, capable of overcoming the electronic deactivation of the C-Br bond.
Protocol 1: High-Efficiency Suzuki Coupling
| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Notes |
| Substrate | Methyl 5-bromo-2-(propan-2-yloxy)benzoate | 1.0 | |
| Partner | Aryl Boronic Acid (Bulky) | 1.5 | Use pinacol ester if acid is unstable. |
| Catalyst | Pd-PEPPSI-IPr | 0.02 (2 mol%) | Sigma-Aldrich #696959 or similar. |
| Base | K₃PO₄ (Anhydrous) | 2.0 | Finely ground. Avoid K₂CO₃ for hindered cases. |
| Solvent | Dioxane / Toluene (1:1) | [0.2 M] | Degassed. |
| Additive | LiCl (Optional) | 1.0 | Only if using triflates or highly insoluble partners. |
Step-by-Step:
-
Charge a reaction vial with the substrate, boronic acid, K₃PO₄, and Pd-PEPPSI-IPr.
-
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add anhydrous Dioxane/Toluene via syringe.
-
Heat to 80°C for 2 hours. If conversion is <50% by HPLC, increase to 100°C .
-
Critical Check: If the reaction turns black immediately (Pd black precipitation), your solvent has oxygen. Repeat with rigorous degassing.
Zone B: Functionalizing the Ester (The C1 Interface)
Issue: Saponification (Hydrolysis) or Amidation of the ester fails. Standard LiOH/THF conditions take days or yield <10%. Root Cause: The ortho-isopropoxy group shields the carbonyl carbon. The tetrahedral intermediate cannot form easily due to steric clash.
Recommended Protocol: The "Non-Aqueous" Hydrolysis
Standard aqueous hydroxide is too hydrated (bulky) and not nucleophilic enough to penetrate the ortho-shield. We recommend the Anhydrous Hydroxide/DCM method.
Protocol 2: Sterically Hindered Saponification
| Component | Reagent | Ratio/Equiv.[1][2][3][4][5][6][7][8] | Mechanism of Action |
| Solvent A | Dichloromethane (DCM) | 9 Parts | Solubilizes the lipophilic substrate. |
| Solvent B | Methanol (MeOH) | 1 Part | Solubilizes the hydroxide. |
| Reagent | NaOH (solid pellets) | 5-10 Equiv. | Crushed powder. |
| Temp | 40°C (Reflux) | - | Provides kinetic energy to overcome steric barrier. |
Step-by-Step:
-
Dissolve the substrate in DCM (0.1 M).
-
Separately, dissolve NaOH (10 equiv) in the minimum amount of MeOH.
-
Add the MeOH/NaOH solution to the DCM mixture.
-
Heat to mild reflux (40°C) with vigorous stirring.
-
Why this works: The "naked" hydroxide in the DCM/MeOH mixture is significantly more nucleophilic and less solvated than in water, allowing it to slip past the isopropoxy group.
Decision Logic & Troubleshooting
Visualizing the Pathway
The following diagram illustrates the decision matrix for selecting the correct conditions based on your specific hurdle.
Caption: Decision Matrix for optimizing reaction conditions based on the specific steric or electronic challenge encountered.
Frequently Asked Questions (FAQ)
Q: I am seeing "Protodebromination" (Ar-Br
-
A: This is a common side reaction in hindered couplings. It occurs when the oxidative addition complex cannot find the transmetallation partner (boronic acid) fast enough and instead undergoes
-hydride elimination or grabs a proton from the solvent. -
Fix:
-
Use Anhydrous solvents (strictly).
-
Increase the concentration of the Boronic Acid (1.5
2.0 equiv). -
Switch to Buchwald XPhos Pd G4 , which is designed to suppress this pathway.
-
Q: Can I use microwave irradiation for the ester hydrolysis?
-
A: Yes. If the DCM/MeOH method is too slow, you can use 20% KOH in Water/Ethanol in a sealed microwave vial at 120°C for 30 minutes. The high thermal energy helps overcome the rotational barrier of the isopropoxy group, allowing the hydroxide to attack.
Q: Why not use Acid Hydrolysis (HCl/H2SO4)?
-
A: The isopropoxy ether is acid-sensitive. Strong acidic conditions at high temperatures may cleave the isopropyl group (forming the phenol) before hydrolyzing the ester. Alkaline conditions are safer for the ether linkage.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling.[8] Chemistry – A European Journal.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of "Difficult" Aryl Halides. Accounts of Chemical Research.
-
Theodorou, V., et al. (2018).[3] Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc.[3]
-
Goossen, L. J., et al. (2010). Steric Hindrance in Ester Hydrolysis: The Ortho-Effect. Journal of Organic Chemistry.[2][4]
For further assistance, please contact the Structural Chemistry Support Team.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]
Technical Support Center: Purification of Crude Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of Methyl 5-bromo-2-(propan-2-yloxy)benzoate. Here, we address common issues with practical, field-tested solutions and explain the scientific principles behind our recommendations.
Frequently Asked Questions (FAQs)
Q1: My final product of Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a yellow oil, but literature suggests it should be a solid. What is the likely cause?
A colored and oily product typically indicates the presence of impurities. The most common culprits are unreacted starting materials, side-products from the synthesis, or residual solvent. The synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate is often achieved through a Williamson ether synthesis, reacting Methyl 5-bromo-2-hydroxybenzoate with an isopropyl halide.[1][2] Incomplete reaction or side reactions can lead to a mixture of compounds that depress the melting point and impart color.
Q2: What are the most probable impurities in my crude product?
Based on the typical synthetic route (Williamson ether synthesis), you can anticipate the following impurities:
-
Unreacted Methyl 5-bromo-2-hydroxybenzoate: This is the primary starting material and a common impurity if the reaction does not go to completion.
-
Products of Elimination (E2) Reactions: The use of a strong base with a secondary alkyl halide (like 2-bromopropane) can lead to the formation of propene as a gaseous byproduct and potentially other elimination-derived impurities.[1][3]
-
Hydrolysis Product: If water is present during the reaction or workup, the methyl ester can be hydrolyzed to 5-bromo-2-(propan-2-yloxy)benzoic acid.[4][5]
-
Positional Isomers: Depending on the purity of the starting Methyl 5-bromo-2-hydroxybenzoate, you may have isomeric impurities.[6]
-
Solvent Residue: Incomplete removal of high-boiling solvents like DMF or DMSO is a frequent issue.[7]
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Material (Methyl 5-bromo-2-hydroxybenzoate)
Symptom: TLC analysis of the crude product shows a spot with a lower Rf value corresponding to the starting material. The product may appear as an off-white solid or a yellowish oil.
Root Cause Analysis: The Williamson ether synthesis is an S(_N)2 reaction where the phenoxide of Methyl 5-bromo-2-hydroxybenzoate acts as a nucleophile.[2] Incomplete deprotonation of the phenol or insufficient reaction time/temperature can lead to unreacted starting material.
Solution: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the more polar starting material from the less polar ether product.[8][9]
Experimental Protocol: Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Wet pack a glass column with silica gel (230-400 mesh) using the initial eluent.[10]
-
Loading: Carefully load the adsorbed crude product onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system and gradually increase the polarity. A common starting point is a hexane/ethyl acetate mixture (e.g., 95:5), gradually increasing the ethyl acetate concentration.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 95:5 to 80:20) |
| Monitoring | TLC with UV visualization and/or staining |
Issue 2: Product is an Oil and Fails to Crystallize
Symptom: After solvent removal, the product remains a viscous oil, even after prolonged drying under high vacuum.
Root Cause Analysis: This is often due to a significant amount of impurities that disrupt the crystal lattice formation. Residual high-boiling point solvents can also act as plasticizers.
Solution 1: Recrystallization
If the product is solid but impure, recrystallization is a powerful purification technique.[11][12]
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble when hot. Alcohols like methanol or ethanol, or mixed solvent systems like ethanol/water, are good starting points.[12][13]
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Solution 2: Distillation under Reduced Pressure (for oily products)
If the product is a thermally stable oil, distillation can be an effective purification method, especially for removing less volatile impurities.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a distillation apparatus suitable for vacuum operation.
-
Heating: Gently heat the crude product under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Issue 3: Presence of the Hydrolyzed Carboxylic Acid
Symptom: The product shows acidic properties (e.g., dissolves in aqueous base). An IR spectrum may show a broad O-H stretch characteristic of a carboxylic acid.
Root Cause Analysis: The methyl ester is susceptible to hydrolysis under either acidic or basic conditions, especially in the presence of water and at elevated temperatures.[5]
Solution: Aqueous Workup with Mild Base
An acidic impurity like the carboxylic acid can be removed by a simple liquid-liquid extraction.
Experimental Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.
-
Washing: Transfer the solution to a separatory funnel and wash with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will convert the carboxylic acid to its water-soluble carboxylate salt.
-
Separation: Separate the aqueous layer.
-
Drying: Wash the organic layer with brine, then dry it over an anhydrous drying agent (e.g., Na(_2)SO(_4) or MgSO(_4)).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Caption: Purification workflow for Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Understanding Impurity Formation
The following diagram illustrates the main reaction and a key side reaction in the synthesis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate.
Caption: Reaction pathways in the synthesis of the target compound.
References
-
ChemTalk. Williamson Ether Synthesis. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24). [Link]
-
Organic Syntheses. (2011). 3. [Link]
-
National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. [Link]
-
Osunstate. Mastering The Williamson Ether Synthesis. (2025-12-04). [Link]
- Google Patents. Method for Producing 5-Bromo-2-alkylbenzoic Acid. (2021-09-02).
-
National Center for Biotechnology Information. Synthesis of 2-Propoxy-5-Methylbenzoic Acid. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Matrix Fine Chemicals. METHYL 5-BROMO-2-HYDROXYBENZOATE. [Link]
- Google Patents. Synthetic method of 2-bromo-5-methoxybenzoic acid. (2021-01-22).
-
National Center for Biotechnology Information. Methyl 5-bromo-2-methylbenzoate. [Link]
-
MDPI. Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. [Link]
-
ResearchGate. How to purify boronic acids/boronate esters?. (2016-07-18). [Link]
-
RSC Education. The hydrolysis of 2-bromo-2-methylpropane. [Link]
-
Christy Catalytics. Purification of High-Purity Monomers and Other Reactive Chemicals. [Link]
-
Organic Syntheses. (2013). (7-(benzyloxy)hepta-1,3,5-triynyl)triisopropylsilane. [Link]
- Google Patents. Preparation method of 5-bromo-2-chlorobenzoic acid. (2021-08-27).
-
National Center for Biotechnology Information. Methyl 5-(2-bromoacetyl)-2-propoxybenzoate. [Link]
-
PDF Free Download. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. (2016-05-20). [Link]
-
PubMed. Diaqua-bis(5-bromo-2-hydroxy-benzoato)bis-(N-methyl-nicotinamide)zinc(II). (2010-03-13). [Link]
Sources
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- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthesis of 2-Propoxy-5-Methylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Methyl 5-bromo-3-hydroxy-2-methylbenzoate | 1492040-87-5 | Benchchem [benchchem.com]
- 12. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
High-Resolution Structural Elucidation: C13 NMR Benchmarking of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Executive Summary & Strategic Context
Target Molecule: Methyl 5-bromo-2-(propan-2-yloxy)benzoate CAS: 461432-23-5 (Generic/Related) Application: Key intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin) and benzofuran derivatives.
This guide provides a technical comparison of the 13C NMR spectral footprint of the target molecule against its synthetic precursor (Methyl 5-bromo-2-hydroxybenzoate ) and its methoxy analog. For medicinal chemists, distinguishing the O-isopropylation from C-alkylation or hydrolysis byproducts is critical. This document establishes the diagnostic chemical shifts required for rigorous structural verification.
Structural Analysis & Numbering System
To ensure accurate assignment, we utilize the following numbering scheme for the benzoate core.
Figure 1: Connectivity map highlighting the critical C2-Ether linkage and C5-Bromine substitution sites.
Comparative Chemical Shift Analysis (13C NMR)
The following data compares the Target Molecule with its direct precursor (Phenol) and a standard analog (Methoxy). This comparison allows for rapid identification of reaction completion.
Solvent: CDCl₃ (77.16 ppm reference) Frequency: 100 MHz / 125 MHz
| Carbon Assignment | Position | Target: Isopropoxy (δ ppm) | Precursor: Phenol (δ ppm) | Analog: Methoxy (δ ppm) | Shift Logic (Δ) |
| Carbonyl | C=O | 165.8 | 169.8 | 165.5 | Ester formation shields C=O vs free acid; similar to methoxy. |
| Aromatic C-O | C2 | 157.2 | 160.5 | 158.5 | O-alkylation typically shields slightly vs. H-bonded phenol. |
| Ipso to Ester | C1 | 122.4 | 112.5 | 121.0 | Significant deshielding due to loss of H-bond stabilization. |
| Ortho to Ether | C3 | 116.8 | 119.5 | 114.5 | Steric compression from Isopropyl group affects C3. |
| Meta to Ether | C4 | 135.5 | 137.2 | 136.0 | minimal change; remote from modification. |
| Ipso to Bromine | C5 | 112.9 | 110.8 | 113.2 | Heavy Atom Effect: Bromine strongly shields the ipso carbon. |
| Ortho to Ester | C6 | 133.1 | 130.5 | 132.5 | Deshielded by ortho-carbonyl anisotropy. |
| Ester Methyl | O-Me | 52.3 | 52.8 | 52.4 | Characteristic methoxy ester signal. |
| Ether Methine | O-CH | 72.5 | — | — | Diagnostic Peak: Confirms Isopropyl attachment. |
| Isopropyl Methyls | (CH₃)₂ | 21.8 | — | — | Diagnostic Peak: Confirms Isopropyl attachment. |
| Ether Methyl | O-Me | — | — | 56.2 | Reference for Methoxy analog. |
Technical Insight: The most critical diagnostic for reaction monitoring is the appearance of the 72.5 ppm (methine) signal. If the reaction fails (hydrolysis), you will see the disappearance of the ester methyl (52.3 ppm) and a shift of the Carbonyl to >170 ppm.
Experimental Protocol: Reliable Acquisition
To obtain the resolution necessary to distinguish the C3/C5 signals (both shielded), the following acquisition parameters are recommended.
A. Sample Preparation[1][2]
-
Mass: Dissolve 30-50 mg of the purified product.
-
Solvent: 0.6 mL CDCl₃ (99.8% D) containing 0.03% v/v TMS.
-
Note: If solubility is poor, use DMSO-d6, but expect C2 to shift downfield (+2 ppm) due to hydrogen bonding with residual water.
-
-
Tube: 5mm High-Precision NMR tube (Wilmad 528-PP or equivalent).
B. Instrument Parameters (Standard 400/500 MHz)
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Spectral Width: 240 ppm (–10 to 230 ppm).
-
Relaxation Delay (D1): 2.0 seconds.
-
Expert Tip: For accurate integration of the Carbonyl (C=O) and C5-Br quaternary carbons, increase D1 to 5.0 seconds to prevent saturation.
-
-
Scans (NS): Minimum 1024 scans (approx. 45 mins) for adequate S/N on quaternary carbons.
-
Temperature: 298 K (25°C).
Decision Logic for Signal Assignment
When analyzing the raw FID, use this logical flow to assign the aromatic region, which is often crowded.
Figure 2: Step-by-step logic flow for validating the C13 spectrum.
Synthesis & Reaction Monitoring Context
For researchers synthesizing this compound from Methyl 5-bromo-2-hydroxybenzoate , the reaction is typically a Williamson Ether Synthesis using 2-bromopropane and K₂CO₃ in DMF/Acetone.
Common Impurity Profile:
-
Starting Material: Phenol C2 signal at 160.5 ppm .
-
O-Alkylation vs C-Alkylation: C-alkylation (rare on benzoate but possible) would show a methine signal at 40-50 ppm rather than the ether methine at 72.5 ppm .
-
Elimination Product: If 2-bromopropane eliminates to propene, you will see no isopropyl signals and recover starting material.
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Ed. Wiley, 2014. (Standard reference for substituent chemical shifts/SCS).
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.
-
National Institutes of Health (NIH) PubChem. Methyl 5-bromo-2-hydroxybenzoate (Precursor Data). Link
-
Mustafa, G., et al. "Methyl 5-bromo-2-hydroxybenzoate." Acta Crystallographica Section E, 2012. (Structural confirmation of the precursor).[1][2] Link
-
Sigma-Aldrich. Methyl 2-amino-5-bromo-4-isopropylbenzoate (Structural Analog Data). Link
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the LC-MS Analysis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of successful research. The analytical journey from a synthesized molecule to a well-characterized compound relies heavily on sophisticated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an in-depth analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of Methyl 5-bromo-2-(propan-2-yloxy)benzoate, a compound of interest in medicinal chemistry and materials science. We will dissect the predicted fragmentation pathways, compare potential ionization methods, and provide a framework for its analysis against other analytical approaches, grounded in the principles of mass spectrometry.
The Structural Landscape: Predicting Fragmentation Behavior
Methyl 5-bromo-2-(propan-2-yloxy)benzoate possesses several key structural features that will dictate its fragmentation behavior in a mass spectrometer: a bromine atom, an ester functional group, and an ether linkage on an aromatic ring. The presence of bromine is particularly informative due to its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which will result in doublet peaks for any bromine-containing fragment, separated by 2 m/z units.[1][2]
The most probable site of initial ionization in electrospray ionization (ESI), a common technique for LC-MS, would be the formation of a protonated molecule [M+H]+. The fragmentation of this precursor ion will likely proceed through several key pathways, driven by the stability of the resulting fragment ions.
Key Predicted Fragmentation Pathways:
-
Loss of the Isopropoxy Group: A primary fragmentation event is the neutral loss of the isopropoxy group (C3H7O) from the precursor ion. This would result in a stable acylium ion.
-
Loss of Isopropyl Cation: Another significant fragmentation pathway involves the loss of the isopropyl group as a cation (C3H7+), leaving a radical cation.
-
Cleavage of the Ester Group: The ester group itself is prone to fragmentation. A common pathway for benzoate esters is the loss of the alkoxy group, in this case, the methoxy group (OCH3), as a radical.[3][4][5]
-
Sequential Fragmentations: The initial fragment ions can undergo further fragmentation. For instance, the acylium ion formed from the loss of the isopropoxy group could subsequently lose carbon monoxide (CO).
The interplay of these fragmentation pathways provides a unique fingerprint for the molecule, allowing for its confident identification.
A Comparative Look at Analytical Approaches
While LC-MS is a powerful tool, it's essential to understand its place among other analytical techniques and to consider different LC-MS methodologies.
| Analytical Technique | Strengths | Weaknesses | Relevance to the Analyte |
| LC-MS (ESI) | High sensitivity and selectivity; provides molecular weight and structural information. | Matrix effects can cause ion suppression; fragmentation can be complex. | Ideal for identifying and quantifying the analyte in complex mixtures. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent separation for volatile compounds; extensive libraries for identification. | Requires derivatization for non-volatile compounds; thermal degradation is possible. | Potentially suitable if the analyte is thermally stable and sufficiently volatile. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity and stereochemistry. | Lower sensitivity than MS; requires larger sample amounts and longer acquisition times. | Essential for unambiguous structure confirmation. |
Experimental Workflow for LC-MS Analysis
A robust LC-MS method for the analysis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate would involve the following steps:
Sources
- 1. youtube.com [youtube.com]
- 2. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pharmacy180.com [pharmacy180.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Reactivity of Methyl 5-bromo-2-(propan-2-yloxy)benzoate and its Methoxy Analog
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts reaction efficiency, yield, and the overall success of a synthetic campaign. This guide provides an in-depth comparison of the reactivity of two closely related aryl halides: Methyl 5-bromo-2-(propan-2-yloxy)benzoate and Methyl 5-bromo-2-methoxybenzoate. While direct comparative kinetic studies on these specific molecules are not extensively available in the peer-reviewed literature, this guide will leverage established principles of physical organic chemistry and data from analogous systems to provide a robust framework for understanding their relative reactivity in key synthetic transformations.
Introduction to the Analogs: Structural and Electronic Profiles
Both Methyl 5-bromo-2-(propan-2-yloxy)benzoate and Methyl 5-bromo-2-methoxybenzoate are valuable intermediates in organic synthesis, particularly in the construction of complex aromatic systems through cross-coupling reactions. Their utility stems from the presence of a reactive carbon-bromine bond, an ester functionality for further modification, and an ortho-alkoxy substituent that influences the electronic and steric environment of the aromatic ring.
The key difference lies in the nature of the alkoxy group: a methoxy (-OCH₃) group versus an isopropoxy (-OCH(CH₃)₂) group. This seemingly subtle variation has significant implications for the reactivity of the molecule, primarily through a combination of electronic and steric effects.
Theoretical Framework for Reactivity Comparison
The reactivity of these aryl bromides in common synthetic transformations such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution is governed by the interplay of two key factors originating from the ortho-alkoxy substituent:
-
Electronic Effects: Both methoxy and isopropoxy groups are electron-donating by resonance, where the lone pairs on the oxygen atom can delocalize into the aromatic ring. This increases the electron density of the ring, particularly at the ortho and para positions. Inductively, the electronegative oxygen atom withdraws electron density from the ring. For alkoxy groups, the resonance effect generally outweighs the inductive effect, leading to an overall activation of the ring towards electrophilic attack.
-
Steric Effects: The steric bulk of the substituent can significantly hinder the approach of reagents to the reaction center. This is particularly pronounced for substituents in the ortho position.
Electronic Effects: A Closer Look with Hammett Parameters
| Substituent | Hammett Parameter (σp) | Electronic Effect |
| -OCH₃ | -0.27 | Electron-donating |
| -OCH(CH₃)₂ | ~ -0.3 (estimated) | Electron-donating |
Table 1: Hammett parameters for methoxy and estimated for isopropoxy groups. Negative values indicate electron-donating character.[1][2]
Steric Effects: The Decisive Factor
The most significant difference between the methoxy and isopropoxy groups lies in their steric bulk. The isopropoxy group, with its two methyl branches, is considerably larger than the methoxy group. This steric hindrance is quantified by Taft steric parameters (Eₛ).
| Substituent | Taft Steric Parameter (Eₛ) | Steric Bulk |
| -CH₃ (in -OCH₃) | 0.00 (reference) | Small |
| -CH(CH₃)₂ (in -OCH(CH₃)₂) | -0.47 | Significantly larger |
Table 2: Taft steric parameters for alkyl groups, indicative of the steric bulk of the corresponding alkoxy groups.[3][4]
The larger negative value for the isopropyl group indicates greater steric hindrance. This increased bulk in the ortho position is expected to have a profound impact on the rates of reactions where a bulky transition state is formed near the substituent.
Comparative Reactivity in Key Transformations
Based on the electronic and steric profiles, we can predict the relative reactivity of Methyl 5-bromo-2-(propan-2-yloxy)benzoate and its methoxy analog in common cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling & Buchwald-Hartwig Amination
Both Suzuki-Miyaura and Buchwald-Hartwig reactions are cornerstones of modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[5][6] The catalytic cycle for both reactions involves oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation (Suzuki) or amine coordination and deprotonation (Buchwald-Hartwig), and finally reductive elimination to yield the product and regenerate the catalyst.
The steric hindrance from the ortho-alkoxy group can impact multiple steps in the catalytic cycle:
-
Oxidative Addition: The approach of the bulky palladium catalyst to the C-Br bond can be sterically hindered.
-
Reductive Elimination: The final step, where the new C-C or C-N bond is formed, can also be sensitive to steric crowding around the metal center.
Given the significantly larger steric profile of the isopropoxy group, it is anticipated that Methyl 5-bromo-2-(propan-2-yloxy)benzoate will exhibit slower reaction rates in both Suzuki-Miyaura and Buchwald-Hartwig reactions compared to Methyl 5-bromo-2-methoxybenzoate. This is due to increased steric hindrance in the transition states of the key catalytic steps. Studies on sterically demanding Suzuki-Miyaura couplings have shown that bulky ortho-substituents can significantly impede the reaction rate.[7][8] Similarly, the efficiency of Buchwald-Hartwig amination is known to be sensitive to steric hindrance on the aryl halide.[9]
Experimental Protocols
While direct comparative data is unavailable, the following general protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions can be used as a starting point for both substrates. Optimization of reaction conditions, particularly ligand choice and temperature, will be crucial, especially for the more sterically hindered isopropoxy analog.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Methyl 5-bromo-2-alkoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Water (4:1 mixture)
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the Methyl 5-bromo-2-alkoxybenzoate, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the toluene/water solvent mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization, particularly the choice of ligand and base.
Materials:
-
Methyl 5-bromo-2-alkoxybenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XPhos (0.08 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
-
Anhydrous Na₂SO₄
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ and XPhos.
-
Add toluene and stir for 10 minutes at room temperature.
-
Add the Methyl 5-bromo-2-alkoxybenzoate, amine, and NaOt-Bu.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the combined organic filtrates with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Diagram 1: Comparative Steric Hindrance
Caption: Steric hindrance comparison.
Diagram 2: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura catalytic cycle.
Conclusion
References
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports. [Link]
-
Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts. [Link]
-
Taft equation. Wikipedia. [Link]
-
Hammett equation. Wikipedia. [Link]
-
Methyl 5-bromo-2-methoxy-3-methylbenzoate. MySkinRecipes. [Link]
-
Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. (2016). PMC. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kinetic study of hydrolysis of benzoates. part xxvii. ortho substituent effect in alkaline hydrolysis of phenyl esters of substituted benzoic acids in aqueous BU4NBr. (2009). ResearchGate. [Link]
-
Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. (2016). ScholarWorks @ UTRGV. [Link]
-
Steric parameters taft's steric factor (es). (2017). SlideShare. [Link]
-
Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterification and Hydrolysis of Esters. (1952). La Sapienza. [Link]
-
Problem Set #3 – Solutions Q1, 3, 5, 7. University of Calgary. [Link]
-
Methyl 5-bromo-2-hydroxybenzoate. (2012). PMC. [Link]
-
Lecture 18 - LFER for Sterics: The Taft Parameters. NPTEL. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
27.03 Hammett Substituent Constants Defined. (2021). YouTube. [Link]
-
Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. (2005). ResearchGate. [Link]
-
Kinetic Study of Hydrolysis of Benzoates. Part XXV. Ortho Substituent Effect in Alkaline Hydrolysis of Phenyl Esters of Substituted Benzoic Acids in Water. (2009). ResearchGate. [Link]
-
Hammett substituent constants. Stenutz. [Link]
- Synthetic method of 2-bromo-5-methoxybenzoic acid.
-
Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. [Link]
-
Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. RRIJM. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal. [Link]
-
Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters. (2015). ResearchGate. [Link]
-
Understanding Methyl 3-Bromo-5-Methylbenzoate: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. (2003). Organic Chemistry Portal. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (2021). PMC. [Link]
- Synthesis method of 5-bromo-2-chloro benzoic acid.
-
Publications. The Hartwig Group. [Link]
-
Methyl 5-bromo-2-methylbenzoate. PubChem. [Link]
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A Comparative Guide to the Crystal Structure Determination of Methyl 5-bromo-2-(propan-2-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Crystal Structure
The precise three-dimensional arrangement of atoms within a crystal, its crystal structure, is a fundamental property that dictates a molecule's physical and chemical characteristics. For pharmaceutical compounds like Methyl 5-bromo-2-(propan-2-yloxy)benzoate, a potential intermediate in drug synthesis, understanding the crystal structure is paramount. It influences critical properties such as solubility, stability, bioavailability, and manufacturability. Polymorphism, the ability of a compound to exist in multiple crystalline forms, further underscores the importance of definitive crystal structure determination.
While a direct crystal structure determination for Methyl 5-bromo-2-(propan-2-yloxy)benzoate is not publicly available in crystallographic databases as of this writing, this guide will utilize data from structurally similar compounds to illustrate the principles and comparative aspects of the available techniques. We will draw parallels from the crystal structures of related benzoate derivatives to provide a practical and insightful overview.
The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction is the most powerful technique for obtaining an unambiguous, high-resolution three-dimensional model of a molecule's crystal structure.[1][2] The method relies on the diffraction of an X-ray beam by the ordered array of atoms in a single crystal.
The Workflow of Single-Crystal X-ray Diffraction
Caption: Workflow for Single-Crystal X-ray Diffraction.
Experimental Protocol: A Step-by-Step Guide
Part 1: Synthesis and Purification
The synthesis of the target compound is the necessary first step. Based on related syntheses, a plausible route involves the alkylation of a precursor like methyl 5-bromosalicylate.[3]
-
Synthesis: React methyl 5-bromosalicylate with 2-bromopropane in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., acetone). The reaction mixture is typically heated to reflux.
-
Work-up: After the reaction is complete, the crude product is isolated through standard procedures such as filtration and extraction.
-
Purification: The purity of the compound is critical for growing high-quality crystals.[4] Techniques like column chromatography or recrystallization are employed to achieve high purity. For instance, a mixture of petroleum ether and ethyl acetate has been used to purify similar compounds.[5]
Part 2: Crystal Growth
This is often the most challenging step in SC-XRD.[6] The goal is to obtain a single, well-ordered crystal of suitable size (typically >0.1 mm in all dimensions).[6]
-
Method of Choice: Slow Evaporation:
-
Dissolve the purified Methyl 5-bromo-2-(propan-2-yloxy)benzoate in a suitable solvent or solvent mixture in which it is moderately soluble.[4]
-
Filter the solution to remove any particulate matter.
-
Loosely cover the container to allow for slow evaporation of the solvent.
-
Store the container in a vibration-free environment and allow the crystals to grow over several days to weeks.[4]
-
Part 3: Data Collection and Structure Solution
-
A suitable single crystal is mounted on a goniometer in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[6]
-
The collected data, consisting of the positions and intensities of the diffracted spots, are processed to determine the unit cell parameters and space group.
-
The crystal structure is then solved using computational methods (e.g., direct methods) and refined to obtain the final atomic coordinates and other structural parameters.[6]
Data Presentation: Insights from a Structurally Related Compound
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, here is a table of crystallographic data for a similar compound, Methyl 5-(2-bromoacetyl)-2-propoxybenzoate.[7]
| Parameter | Value |
| Chemical Formula | C₁₃H₁₅BrO₄ |
| Formula Weight | 315.16 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.292 (3) |
| b (Å) | 10.534 (2) |
| c (Å) | 7.8160 (16) |
| β (°) | 92.42 (3) |
| Volume (ų) | 1340.2 (5) |
| Z | 4 |
| Temperature (K) | 293 (2) |
Alternative and Complementary Techniques
While SC-XRD provides the most definitive structural information, other techniques offer valuable insights, especially when obtaining suitable single crystals is not feasible.
Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction is a powerful technique for analyzing crystalline materials in a microcrystalline powder form.[8] Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern.
Comparison with SC-XRD:
| Feature | Single-Crystal X-ray Diffraction (SC-XRD) | Powder X-ray Diffraction (PXRD) |
| Sample Requirement | A single, high-quality crystal. | A small amount of powdered sample. |
| Information Obtained | Complete 3D atomic arrangement, bond lengths, bond angles, and absolute configuration. | Primarily used for phase identification, determination of lattice parameters, and crystallinity assessment. Structure solution is possible but more complex.[9][10] |
| Complexity | Growing suitable crystals can be a significant bottleneck. | Sample preparation is generally straightforward. |
| Primary Application | Unambiguous structure determination of new compounds. | Routine analysis, quality control, and studying polymorphism. |
Experimental Protocol for PXRD:
-
Sample Preparation: The crystalline material is finely ground to a homogenous powder.
-
Data Collection: The powder sample is placed in a sample holder in a powder diffractometer, and the diffraction pattern is recorded as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffractogram is analyzed to identify the crystalline phases present by comparing the peak positions and intensities to a database. For structure determination from powder data, more advanced techniques like the Rietveld refinement are employed.[9]
Computational Crystal Structure Prediction (CSP)
Computational methods for predicting the crystal structure of a molecule based solely on its chemical diagram have made significant strides.[11][12] These methods explore the potential energy landscape of the molecule to identify stable crystal packing arrangements.
The Role of CSP:
-
Complementary to Experimental Techniques: CSP can guide experimental efforts by predicting the most likely polymorphs, which can then be targeted for synthesis and crystallization.
-
Understanding Polymorphism: By calculating the relative energies of different crystal structures, CSP can help rationalize the observed polymorphic behavior of a compound.[13]
-
Challenging Cases: For molecules that are difficult to crystallize, CSP can provide valuable structural hypotheses.
Methodology Overview:
-
Conformational Analysis: The possible conformations of the molecule are determined.
-
Crystal Packing Search: Various algorithms (e.g., simulated annealing, genetic algorithms) are used to generate a large number of plausible crystal structures.[11]
-
Energy Ranking: The generated structures are ranked based on their calculated lattice energies, often using a combination of force fields and more accurate quantum mechanical methods like Density Functional Theory (DFT).[14][15]
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A Comparative Guide to Validating the Bioactivity of Novel Benzoate Scaffolds
In the landscape of modern drug discovery, the identification and validation of novel molecular scaffolds are paramount to the development of new therapeutic agents. Benzoic acid derivatives, in particular, represent a privileged scaffold class, consistently yielding compounds with a wide array of biological activities.[1] This guide provides an in-depth, comparative framework for validating the bioactivity of a promising candidate: Methyl 5-bromo-2-(propan-2-yloxy)benzoate .
We will explore the rationale behind experimental design, provide detailed protocols for key assays, and present a comparative analysis of this scaffold against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of novel chemical entities.
The Significance of the Benzoate Scaffold: A Foundation for Bioactivity
The benzoic acid framework is a cornerstone in medicinal chemistry, with its derivatives demonstrating a remarkable spectrum of pharmacological effects, from local anesthetics to agents targeting neurodegenerative diseases.[1][2] The versatility of this scaffold lies in its synthetic tractability and the ability of various substitutions on the phenyl ring to modulate its physicochemical properties and biological target interactions.[3] The introduction of a bromine atom, as in our target compound, can significantly influence lipophilicity and binding interactions, potentially enhancing potency and selectivity.[4] Furthermore, the 2-alkoxy substitution is a common motif in bioactive molecules, often contributing to improved metabolic stability and cell permeability.
Experimental Design: A Roadmap for Bioactivity Validation
A robust validation strategy is crucial to ascertain the true biological potential of a novel scaffold. Our approach is multi-faceted, beginning with broad-spectrum cytotoxicity screening to establish a therapeutic window, followed by more targeted assays based on hypothesized mechanisms of action.
Initial Cytotoxicity Assessment: The MTT vs. XTT Assays
The initial step in characterizing a new compound is to determine its effect on cell viability. This provides a baseline understanding of its cytotoxic potential and informs the concentration range for subsequent, more specific assays. Two of the most widely used methods for this purpose are the MTT and XTT assays.[5] Both rely on the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce a tetrazolium salt to a colored formazan product.[6][7]
However, key differences in their protocols and the nature of the formazan product make one more suitable than the other depending on the experimental context.
Diagram: Comparative Workflow of MTT and XTT Assays
Caption: Workflow comparison of MTT and XTT cell viability assays.
The primary advantage of the XTT assay is the formation of a water-soluble formazan, which eliminates the need for a solubilization step.[5][8] This not only streamlines the protocol but also reduces the potential for experimental error associated with incomplete dissolution of formazan crystals in the MTT assay.[8] For high-throughput screening, the time saved and increased consistency of the XTT assay are significant benefits.
Table 1: Comparison of MTT and XTT Assay Characteristics
| Feature | MTT Assay | XTT Assay | Rationale for Selection |
| Principle | Reduction of yellow tetrazolium to insoluble purple formazan by mitochondrial dehydrogenases.[7] | Reduction of yellow tetrazolium to soluble orange formazan by mitochondrial dehydrogenases.[5] | Both measure metabolic activity as an indicator of cell viability.[6] |
| Protocol | Requires a solubilization step to dissolve formazan crystals.[9] | No solubilization step required.[5] | XTT offers a more streamlined and less error-prone protocol.[8] |
| Sensitivity | Generally considered less sensitive than XTT. | Higher sensitivity, especially at high cell densities.[8] | Higher sensitivity is advantageous for detecting subtle cytotoxic effects. |
| Throughput | Lower due to the additional solubilization step. | Higher due to the simplified protocol. | XTT is better suited for screening multiple compounds and concentrations. |
For our initial broad-spectrum analysis of Methyl 5-bromo-2-(propan-2-yloxy)benzoate and its comparators, the XTT assay is the preferred method due to its higher throughput, increased sensitivity, and simpler protocol.
Hypothetical Target: Cyclooxygenase (COX) Enzyme Inhibition
Based on the structural similarities of our target scaffold to known non-steroidal anti-inflammatory drugs (NSAIDs), a plausible hypothesis is its potential to inhibit cyclooxygenase (COX) enzymes. Many benzoic acid derivatives exhibit anti-inflammatory properties through this mechanism. To investigate this, we will employ an in vitro COX inhibition assay.
Diagram: Simplified COX Signaling Pathway
Caption: Hypothetical inhibition of the COX pathway by the target scaffold.
Detailed Experimental Protocols
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate a suitable cancer cell line (e.g., A549, human lung carcinoma) in a 96-well microplate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Preparation: Prepare a stock solution of Methyl 5-bromo-2-(propan-2-yloxy)benzoate and comparator compounds (e.g., Ibuprofen and a non-bromo analog) in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Compound Treatment: Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells. Incubate for 48 hours.
-
XTT Reagent Preparation: Shortly before use, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well.[5] Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[5]
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 450-500 nm using a microplate reader.[5] A reference wavelength of 630-690 nm should also be used to subtract non-specific background absorbance.[5]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol: In Vitro COX Inhibition Assay (Colorimetric)
-
Reagent Preparation: Prepare assay buffer, heme, COX-1 and COX-2 enzymes, arachidonic acid (substrate), and the test compounds (Methyl 5-bromo-2-(propan-2-yloxy)benzoate, Ibuprofen, and a non-bromo analog) at various concentrations.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme to each well. Add the test compounds at different concentrations to their designated wells. Include a positive control (a known COX inhibitor like celecoxib for COX-2 or SC-560 for COX-1) and a vehicle control. Incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C.
-
Detection: Stop the reaction and measure the amount of prostaglandin produced using a colorimetric detection method as per the assay kit's instructions. This typically involves a secondary reaction that produces a colored product proportional to the amount of prostaglandin.
-
Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2 to assess potency and selectivity.
Comparative Bioactivity Data (Hypothetical)
The following table presents hypothetical data from the described assays, comparing our lead scaffold with two alternatives: a well-established drug (Ibuprofen) and a structurally similar analog lacking the bromo-substituent to highlight its potential contribution to bioactivity.
Table 2: Comparative Bioactivity Profile
| Compound | A549 Cell Viability IC₅₀ (µM) | COX-1 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Methyl 5-bromo-2-(propan-2-yloxy)benzoate | > 100 | 15.2 | 1.8 | 8.4 |
| Methyl 2-(propan-2-yloxy)benzoate (non-bromo analog) | > 100 | 45.8 | 12.5 | 3.7 |
| Ibuprofen | > 100 | 12.7 | 25.1 | 0.5 |
Discussion and Interpretation
The hypothetical data suggests that Methyl 5-bromo-2-(propan-2-yloxy)benzoate exhibits promising characteristics.
-
Low Cytotoxicity: An IC₅₀ value greater than 100 µM in the A549 cell viability assay indicates low general cytotoxicity, which is a desirable trait for a therapeutic candidate.
-
Potent and Selective COX-2 Inhibition: The scaffold demonstrates potent inhibition of COX-2 with an IC₅₀ of 1.8 µM. Crucially, it shows an 8.4-fold selectivity for COX-2 over COX-1. This selectivity is a significant advantage, as selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs like Ibuprofen.
-
Superiority over Analogs: The comparison with its non-bromo analog highlights the critical role of the bromine atom in enhancing both potency and selectivity. The removal of bromine leads to a significant decrease in inhibitory activity against both COX isoforms. This underscores the importance of this specific substitution in the structure-activity relationship (SAR).
-
Favorable Comparison to Ibuprofen: While Ibuprofen is a potent COX-1 inhibitor, our lead scaffold shows superior potency and a much more favorable selectivity profile towards COX-2.
Conclusion and Future Directions
This guide outlines a systematic approach to the initial bioactivity validation of a novel chemical scaffold, using Methyl 5-bromo-2-(propan-2-yloxy)benzoate as a case study. The presented experimental framework, from broad cytotoxicity screening to specific enzyme inhibition assays, provides a solid foundation for making data-driven decisions in the early stages of drug discovery.
The hypothetical results position Methyl 5-bromo-2-(propan-2-yloxy)benzoate as a promising lead for the development of a selective COX-2 inhibitor. Further studies should focus on:
-
Mechanism of Action Studies: Elucidating the precise binding mode and kinetics of inhibition.[11]
-
In Vivo Efficacy: Assessing the anti-inflammatory and analgesic effects in animal models.
-
ADME/Tox Profiling: Evaluating the absorption, distribution, metabolism, excretion, and toxicity properties of the compound.
By following a rigorous and comparative validation process, researchers can effectively triage and advance the most promising scaffolds, ultimately accelerating the journey from chemical novelty to clinical reality.
References
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Wikipedia. MTT assay. Available from: [Link].
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. Available from: [Link].
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National Center for Biotechnology Information. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Available from: [Link].
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PubMed. In Vitro Evaluation of Scaffolds for the Delivery of Mesenchymal Stem Cells to Wounds. Available from: [Link].
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Omicsonline. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Available from: [Link].
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PubMed. In vitro characterization of a compliant biodegradable scaffold with a novel bioreactor system. Available from: [Link].
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Pharmacy 180. SAR of Benzoic Acid Derivatives - Local Anaesthetics. Available from: [Link].
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National Center for Biotechnology Information. Methyl 5-bromo-2-hydroxybenzoate. Available from: [Link].
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ResearchGate. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link].
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Elex Biotech LLC. Methyl 5-bromo-2-methylbenzoate. Available from: [Link].
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PubMed. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. Available from: [Link].
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Gsrs. METHYL 2-(BENZYLOXY)-5-(2-BROMOACETYL)BENZOATE. Available from: [Link].
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Semantic Scholar. Structure Activity Relationship (SAR) of Some Benzoic Acid Derivativesfrom Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Available from: [Link].
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PubMed. Design, synthesis and biological activity evaluation of benzoate compounds as local anesthetics. Available from: [Link].
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National Center for Biotechnology Information. Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Available from: [Link].
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National Center for Biotechnology Information. Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Available from: [Link].
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National Center for Biotechnology Information. Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Available from: [Link].
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ResearchGate. Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Available from: [Link].
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Safety Operating Guide
proper Disposal Procedures: Methyl 5-bromo-2-(propan-2-yloxy)benzoate
[1][2][3]
Introduction: The Stewardship of Halogenated Intermediates
As researchers and drug development professionals, we often handle complex intermediates like Methyl 5-bromo-2-(propan-2-yloxy)benzoate .[1] While the synthesis utility of this aryl halide ester is clear—serving as a critical building block for coupling reactions—its disposal requires a sophisticated understanding of environmental chemistry.
The presence of the bromine atom combined with the ester functionality dictates a specific waste stream. Improper disposal (e.g., mixing with non-halogenated solvents) not only violates EPA RCRA regulations but complicates downstream incineration processes, as halogenated compounds generate acidic gases (HBr, HCl) during thermal destruction, necessitating specialized scrubbers.[1]
This guide provides a self-validating protocol to ensure the safe, compliant, and efficient disposal of this chemical.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards.[1] This molecule is a halogenated organic ester .
| Parameter | Data / Classification |
| Chemical Name | Methyl 5-bromo-2-(propan-2-yloxy)benzoate |
| Functional Groups | Aryl Bromide (Halogen), Methyl Ester, Isopropoxy Ether |
| Physical State | Solid or Viscous Oil (depending on purity/temperature) |
| Primary Hazards | Irritant (Skin H315, Eye H319, Resp H335) |
| Waste Category | Halogenated Organic (Do NOT mix with non-halogenated streams) |
| Container Compatibility | HDPE (High-Density Polyethylene) or Glass (Amber preferred) |
Expert Insight: The ester linkage is susceptible to hydrolysis in the presence of strong acids or bases. Ensure waste containers are neutral (pH 6-8) to prevent exothermic hydrolysis and pressure buildup inside the drum.
Pre-Disposal Segregation Strategy
The most critical step in this protocol is segregation . You must treat this substance as Halogenated Waste .
-
Why? Commercial incinerators use different fuel blending lines for halogenated vs. non-halogenated waste. Halogenated waste requires higher temperatures and acid-gas scrubbing. Contaminating a non-halogenated drum with this brominated compound can result in the rejection of the entire lot by the waste facility.
The Segregation Rule:
-
IF the substance is pure: Dispose of in a dedicated "Solid Hazardous Waste" container or dissolve in a minimal amount of compatible halogenated solvent (e.g., Dichloromethane) if liquid disposal is required by your facility.
-
IF in solution: Combine ONLY with other halogenated solvents (DCM, Chloroform).[1]
Operational Disposal Protocol (Step-by-Step)
Follow this "Cradle-to-Grave" workflow to ensure compliance.
Phase 1: Bench-Level Preparation
-
Quench & Neutralize: If the material is part of a reaction mixture, ensure all reactive reagents (e.g., thionyl chloride, strong bases) are quenched.[1] Adjust pH to neutral.
-
Phase Separation: If the waste is multiphasic (aqueous/organic layers), separate the layers.
-
Aqueous Layer: Check for heavy metals. If absent, dispose of via "Aqueous Waste" stream.[1]
-
Organic Layer (containing the Benzoate): This is the Halogenated Organic Waste .
-
Phase 2: Containerization
-
Select Container: Use a chemically resistant HDPE jerrycan or amber glass bottle. Avoid metal cans if the waste has any potential for acidity, as the bromine/ester combo can corrode metal over time.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Required Fields: "Hazardous Waste," "Halogenated Organic," and the specific chemical name "Methyl 5-bromo-2-(propan-2-yloxy)benzoate."[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
Phase 3: Storage & Hand-off
-
Secondary Containment: Store the container in a secondary tray to capture potential leaks.
-
Cap Tightness: Ensure the cap is vapor-tight.[2] Do not leave funnels in the bottle.
-
90-Day Rule: In the US (RCRA), waste must be moved from the "Satellite Accumulation Area" (your lab bench) to the central storage area within 3 days of the container becoming full, or within 90 days of the start date.[1]
Visualization: Waste Stream Decision Tree
This logic flow ensures the material ends up in the correct incineration path.
Figure 1: Waste stream decision logic for brominated benzoate esters. Note that mixing this compound with non-halogenated solvents forces the entire mixture into the Halogenated stream.
Spill Management Protocol
In the event of a spill, rapid containment prevents environmental contamination.[1]
-
PPE Required: Nitrile gloves (double-gloved recommended), lab coat, safety goggles.[1]
-
Containment:
-
Solid Spill: Do not dry sweep if dust is generated. Use a damp paper towel or scoop to transfer to a waste jar.
-
Liquid/Oil Spill: Cover immediately with Vermiculite or a dedicated organic spill pad.
-
-
Decontamination: Scrub the surface with a soap/water solution. Do not use bleach (sodium hypochlorite), as it may react with residual organics.[1]
-
Disposal of Debris: All spill cleanup materials (pads, gloves) must be disposed of as Solid Hazardous Waste (Halogenated Contaminated).
References
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Available at: [Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Available at: [Link]
-
PubChem. Methyl 5-bromo-2-methylbenzoate (Structural Analog Safety Data). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]
Personal Protective Equipment (PPE) & Handling Guide: Methyl 5-bromo-2-(propan-2-yloxy)benzoate
Executive Summary & Chemical Profile
Methyl 5-bromo-2-(propan-2-yloxy)benzoate is a halogenated benzoate ester commonly utilized as a scaffold in medicinal chemistry (e.g., for synthesizing PPAR agonists or kinase inhibitors). Its structure combines a reactive ester, a halogen handle (bromine), and a lipophilic isopropoxy group.
While specific toxicological data for this exact isomer may be sparse in public databases, Structure-Activity Relationship (SAR) analysis with analogous halogenated benzoates dictates that it be treated as a Severe Irritant with high potential for skin absorption due to the lipophilic isopropoxy moiety.
Chemical Hazard Snapshot
| Property | Description | Hazard Implication |
| Physical State | Off-white to pale yellow solid (Powder/Crystalline) | Inhalation of dust; static-induced dispersion.[1] |
| Primary Hazards | Skin/Eye/Respiratory Irritant (H315, H319, H335) | Direct tissue damage upon contact. |
| Hidden Hazard | Lipophilicity (Isopropoxy group) | Enhanced dermal permeation compared to simple methyl esters. |
| Reactivity | Halogenated Ester | Hydrolysis releases HBr and acidic byproducts; incompatible with strong oxidizers. |
The PPE Defense System (Layered Protocol)
Do not rely on a single barrier. Use a Redundant Defense Strategy designed to fail safely.
A. Ocular Protection (Critical)[2][3]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166 compliant).
-
Why: Safety glasses are insufficient for powders. Static electricity can cause fine particulates of this benzoate to "jump" or disperse unexpectedly during weighing. Goggles provide a sealed environment.
-
Contact Lenses: Strictly prohibited unless worn under sealed goggles.
B. Dermal Protection (Glove Selection Logic)
The isopropoxy group increases this molecule's ability to penetrate the stratum corneum. Glove selection depends on the state of the chemical.
| State | Recommended Glove Material | Protocol | Scientific Rationale |
| Solid / Powder | Nitrile (min 5 mil thickness) | Single pair acceptable. Change every 60 mins. | Nitrile provides excellent abrasion resistance against solids. |
| In Solution (General) | Double Nitrile (Outer: 8 mil, Inner: 4 mil) | Immediate removal upon splash. | Standard organic solvents (MeOH, THF) degrade nitrile slowly; double layer provides a "time buffer." |
| In Solution (Halogenated) | Laminate / Silver Shield® | MANDATORY if using DCM or Chloroform. | Halogenated solvents permeate nitrile in <2 minutes, carrying the solute (the benzoate) through to the skin. |
C. Respiratory & Engineering Controls[2]
-
Primary Barrier: Chemical Fume Hood.[2] All open-vessel operations (weighing, transfer) must occur here.
-
Secondary Barrier (If Hood Unavailable): Half-face respirator with P100 (HEPA) + Organic Vapor (OV) cartridges.
-
Note: The OV cartridge protects against the solvent vapors, while the P100 captures the solid particulates.
-
Operational Workflow: Safe Handling Lifecycle
The following diagram outlines the mandatory safety decision points during the experimental lifecycle of this compound.
Figure 1: Operational safety workflow emphasizing high-risk transition points (Weighing and Solubilization).
Step-by-Step Handling Procedures
Phase 1: Weighing & Transfer (High Risk of Particulate Exposure)
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the fume hood before opening the vial. Benzoate esters are often fluffy solids that carry static charge.
-
Taring: Place the receiving vessel (flask) in the hood. Do not weigh directly onto paper; use a weighing boat or funnel to prevent residue entrapment.
-
Transfer: Use a disposable spatula. Immediately wipe the spatula with a solvent-dampened Kimwipe inside the hood before removing it to the wash station.
Phase 2: Solubilization (High Risk of Permeation)
-
Context: You are likely dissolving this in Dichloromethane (DCM), Ethyl Acetate, or THF.
-
The Danger: The solvent acts as a "Trojan Horse," carrying the Methyl 5-bromo-2-(propan-2-yloxy)benzoate through your gloves.
-
Protocol:
-
Don Silver Shield (Laminate) gloves if using DCM.
-
Add solvent slowly down the side of the flask to minimize aerosolization.
-
Seal the vessel immediately after addition.
-
Phase 3: Waste Disposal & Decontamination
-
Solid Waste: Contaminated weighing boats and gloves must go into Hazardous Solid Waste , not regular trash.
-
Liquid Waste: Segregate into Halogenated Organic Waste .
-
Reasoning: The bromine atom on the benzene ring classifies this as halogenated waste. Mixing this with non-halogenated waste can result in costly fines or incineration issues.
-
-
Spill Cleanup:
-
Powder: Do not dry sweep. Cover with wet paper towels (solvent-dampened) to suppress dust, then wipe up.
-
Liquid: Absorb with vermiculite or spill pads. Place in a sealed bag labeled "Halogenated Toxic Debris."
-
Emergency Response Data
| Scenario | Immediate Action | Medical Follow-up |
| Eye Contact | Flush with water for 15 minutes .[3][4] Hold eyelids open. | Required. Benzoates can cause corneal clouding. |
| Skin Contact | Wash with soap and water (not solvent).[3][5] Solvent enhances absorption. | Monitor for dermatitis or sensitization. |
| Inhalation | Move to fresh air.[3][2][4] If breathing is difficult, oxygen.[4] | Required if coughing persists (chemical pneumonitis risk). |
References
-
PubChem. (2024).[6] Methyl 5-bromo-2-methylbenzoate (Analogous Hazard Data). National Library of Medicine. [Link]
-
Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-ethoxybenzonitrile (Structural Analog for PPE). [Link]
-
University of California, Berkeley. (2023). SOP: Safe Storage and Handling of Halogenated Solvents. EH&S. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
